Methyl 2-Chloro-4-iodobenzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQAHOVNZHGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626998 | |
| Record name | Methyl 2-chloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-32-9 | |
| Record name | Methyl 2-chloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156573-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate (CAS: 156573-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible iodine atom for cross-coupling reactions, a directing chloro group, and a modifiable methyl ester, makes it a highly sought-after intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and key applications, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 156573-32-9 | |
| Molecular Formula | C₈H₆ClIO₂ | [1][2] |
| Molecular Weight | 296.49 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 112-116 °C | [1] |
| Boiling Point | 308.7 ± 27.0 °C (Predicted) | [2] |
| Purity | ≥96% |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The general synthetic approach involves the formation of the key intermediate, 2-chloro-4-iodobenzoic acid, followed by its esterification.
Synthesis of 2-Chloro-4-iodobenzoic Acid
A common route to 2-chloro-4-iodobenzoic acid involves a Sandmeyer reaction starting from an appropriately substituted aniline.
Experimental Protocol: Synthesis of 2-chloro-4-iodobenzoic acid
This protocol is based on established Sandmeyer reaction methodologies.
Materials:
-
2-Amino-4-iodotoluene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: 2-Amino-4-iodotoluene is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride to facilitate the replacement of the diazonium group with a chlorine atom.
-
Oxidation: The methyl group of the resulting 2-chloro-4-iodotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.
-
Work-up: The reaction mixture is then worked up by removing the manganese dioxide byproduct, followed by acidification to precipitate the 2-chloro-4-iodobenzoic acid. The crude product is collected by filtration, washed, and dried.
Esterification to this compound
The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).
Experimental Protocol: Fischer Esterification of 2-chloro-4-iodobenzoic acid
Materials:
-
2-Chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
A solution of 2-chloro-4-iodobenzoic acid in a large excess of methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectral Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.90 | d |
| ~7.75 | dd |
| ~7.40 | d |
| ~3.90 | s |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~140 | Ar-C |
| ~138 | Ar-C |
| ~132 | Ar-CH |
| ~131 | Ar-CH |
| ~95 | Ar-C |
| ~52 | -OCH₃ |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (ester) |
| ~1580, 1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~820 | C-H bend (aromatic) |
| ~750 | C-Cl stretch |
| ~550 | C-I stretch |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| ~296 | [M]⁺ |
| ~265 | [M - OCH₃]⁺ |
| ~237 | [M - COOCH₃]⁺ |
Reactivity and Applications in Drug Development
The utility of this compound in organic synthesis, particularly in the construction of complex molecules for drug discovery, stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can selectively undergo Suzuki coupling at the iodo position.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas.
-
The degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction occurs selectively at the iodo position of this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (an amine, e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
This compound, the palladium catalyst, and copper(I) iodide are added to a reaction flask under an inert atmosphere.
-
The solvent and the amine base are added, followed by the dropwise addition of phenylacetylene.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.
-
After completion, the reaction mixture is worked up by filtration through celite, followed by extraction and purification by column chromatography.
Cross-Coupling Workflow
Caption: Palladium-catalyzed cross-coupling reactions.
Role in the Synthesis of Biologically Active Molecules
Halogenated benzoic acid derivatives are crucial precursors in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound allows for the regioselective introduction of various functionalities, which is a key strategy in lead optimization during drug discovery. While direct involvement in a specific signaling pathway is not documented for this intermediate, it is a key component in the synthesis of molecules that target various biological pathways. For instance, substituted benzothiazole motifs, which can be synthesized using intermediates derived from this compound, are found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Potential Therapeutic Signaling Pathway Involvement
The structural motifs accessible from this compound are present in compounds that are known to interact with various signaling pathways. For example, biaryl structures formed via Suzuki coupling are common in kinase inhibitors, which target signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of a kinase signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in selective palladium-catalyzed cross-coupling reactions, makes it an essential tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its potential in the development of novel and complex molecules for drug discovery and beyond.
References
Physical and chemical properties of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl ester, a chloro substituent, and an iodo substituent on the benzene ring, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its reactivity, with a focus on its application in cross-coupling reactions.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156573-32-9 | [1] |
| Molecular Formula | C₈H₆ClIO₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 112-116 °C | [1] |
| Boiling Point | 149-150 °C (at reduced pressure) | [1] |
| 308.7 ± 27.0 °C (Predicted, at 760 mmHg) | [2] | |
| Density | 1.837 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water. |
Spectral Data
Synthesis and Reactivity
This compound is a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and complex organic materials.[1]
Synthesis
The most common method for the synthesis of methyl esters of benzoic acid derivatives is the Fischer esterification of the corresponding carboxylic acid. This involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of an acid catalyst.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of two different halogen atoms on the aromatic ring. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule.
Common cross-coupling reactions involving the carbon-iodine bond include the Sonogashira, Suzuki, and Heck reactions.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis of a substituted methyl benzoate via Fischer esterification and a subsequent Sonogashira coupling reaction. These are generalized procedures and may require optimization for this compound.
Representative Protocol 1: Synthesis via Fischer Esterification
This protocol describes the general procedure for the acid-catalyzed esterification of a benzoic acid derivative.[3]
Materials:
-
2-Chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-iodobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Representative Protocol 2: Sonogashira Coupling Reaction
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with a terminal alkyne.[4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chlorobenzoate derivative.
Biological Activity
While many halogenated aromatic compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects, there is currently no specific information available in the public domain regarding the biological activity of this compound.[6][7] The cytotoxicity of halogenated compounds can be influenced by the type and position of the halogen substituents.[6] Further research is required to determine the biological profile of this specific molecule.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and material science. Its differential reactivity, primarily at the iodo position, allows for selective functionalization through various cross-coupling reactions. While some physical properties are known, a comprehensive experimental characterization, including detailed spectral analysis and solubility data, is still needed. The provided representative experimental protocols for its synthesis and subsequent reactions offer a starting point for researchers interested in utilizing this versatile building block. Future studies into the biological activity of this compound could reveal new therapeutic applications.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. chembk.com [chembk.com]
- 3. studylib.net [studylib.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of Methyl 2-Chloro-4-iodobenzoate, a halogenated aromatic ester of interest in synthetic organic chemistry and drug discovery.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and an iodine atom at position 4. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H6ClIO2 | [1] |
| Molar Mass | 296 g/mol | [1] |
| CAS Number | 156573-32-9 | [1][2] |
| Boiling Point | 308.7 ± 27.0 °C | [1] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the relative positions of the functional groups on the aromatic ring.
Figure 1. 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the desired reaction or analysis. Researchers are advised to consult peer-reviewed chemical literature and established synthetic methodology databases for protocols relevant to their specific research objectives. Standard laboratory procedures for handling halogenated aromatic compounds should be followed, including the use of appropriate personal protective equipment and conducting reactions in a well-ventilated fume hood.
References
Synthesis Pathway for Methyl 2-Chloro-4-iodobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Methyl 2-Chloro-4-iodobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The described methodology is based on established chemical principles, including the Sandmeyer reaction and Fischer esterification. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed as a two-step process commencing from the commercially available starting material, 4-amino-2-chlorobenzoic acid.
Step 1: Diazotization and Iodination (Sandmeyer Reaction)
The initial step involves the conversion of 4-amino-2-chlorobenzoic acid to 2-chloro-4-iodobenzoic acid. This transformation is achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides. The process begins with the diazotization of the amino group using sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide.
Step 2: Esterification (Fischer Esterification)
The subsequent step is the esterification of the synthesized 2-chloro-4-iodobenzoic acid to the target molecule, this compound. The Fischer esterification method is employed, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
Experimental Protocols
The following are detailed experimental procedures for the two key stages of the synthesis.
Synthesis of 2-Chloro-4-iodobenzoic acid
This procedure is based on standard Sandmeyer reaction protocols.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve an excess of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
The crude 2-chloro-4-iodobenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum.
-
Synthesis of this compound
This procedure follows the principles of Fischer esterification.[1]
Materials:
-
2-chloro-4-iodobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-chloro-4-iodobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization to yield the final product.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Estimated Yield |
| 1 | Sandmeyer Reaction | 4-amino-2-chlorobenzoic acid | 2-chloro-4-iodobenzoic acid | 70-80% |
| 2 | Fischer Esterification | 2-chloro-4-iodobenzoic acid | This compound | 85-95% |
Table 1: Summary of Reaction Steps and Estimated Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Off-white to light yellow powder |
| 2-chloro-4-iodobenzoic acid | C₇H₄ClIO₂ | 282.47 | White to off-white solid |
| This compound | C₈H₆ClIO₂ | 296.49 | White to pale yellow solid |
Table 2: Physicochemical Properties of Key Compounds
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis pathway for this compound.
Caption: Synthesis workflow for this compound.
References
Navigating the Safety Profile of Methyl 2-Chloro-4-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-Chloro-4-iodobenzoate, a halogenated aromatic ester, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its safety profile is paramount for ensuring safe handling and use in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on quantitative data, hazard identification, and safe handling procedures.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.
| Property | Value | Source |
| CAS Number | 156573-32-9 | ChemicalBook[1] |
| Molecular Formula | C₈H₆ClIO₂ | PubChem[2] |
| Molecular Weight | 296.49 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | Symax Laboratories |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | Generic chemical properties |
Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the related isomer, Methyl 4-chloro-2-iodobenzoate, the following hazards are anticipated. These should be considered provisional until a specific SDS for this compound is obtained.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols should be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment:
The following PPE is recommended as a minimum standard. Specific requirements should be determined by a site-specific risk assessment.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Accidental Release Measures
A clear and practiced spill response plan is essential for mitigating the risks of an accidental release.
Caption: Logical workflow for responding to a chemical spill.
Toxicological Information
Experimental Protocols
Specific experimental protocols for the determination of the safety data presented are not available in the reviewed literature. Standard methodologies, such as those prescribed by the OECD (Organisation for Economic Co-operation and Development) for testing of chemicals, are typically employed for generating such data. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Irritation/Corrosion: OECD Test Guideline 404
-
Acute Eye Irritation/Corrosion: OECD Test Guideline 405
It is recommended that researchers consult these or similar standardized guidelines when designing studies to evaluate the safety of new chemical entities.
References
Navigating the Solubility Landscape of Methyl 2-Chloro-4-iodobenzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of Methyl 2-Chloro-4-iodobenzoate, a key intermediate in pharmaceutical research and drug development. While specific quantitative solubility data remains limited in publicly accessible literature, this document provides valuable qualitative insights and outlines standard experimental protocols for determining solubility, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound (CAS No. 154564-96-2) is a substituted aromatic ester with the molecular formula C₈H₆ClIO₂ and a molecular weight of 296.49 g/mol . Its structure, featuring chloro and iodo substituents on the benzene ring, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation.
Qualitative Solubility Profile
Based on its documented use in organic synthesis, this compound is presumed to be soluble in the following organic solvents to varying extents:
-
Tetrahydrofuran (THF) : This solvent has been used to dissolve this compound for subsequent chemical reactions, suggesting good solubility.
-
Toluene : Patent literature describes its use in reaction mixtures containing toluene, indicating at least partial solubility in this non-polar aromatic solvent.
Given its chemical structure—a moderately polar ester with halogen substituents—it is reasonable to infer its likely solubility behavior in other common organic solvents. A summary of these qualitative assessments is presented in Table 1.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF) | Soluble | Documented use in synthesis. The ether oxygen can hydrogen bond with the ester, and the overall polarity is compatible. |
| Aromatic Hydrocarbons | Toluene | Soluble | Documented use in synthesis. The aromatic rings of the solvent and solute can interact favorably. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle; the chloro-substituent on the solute suggests favorable interactions with chlorinated solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Likely Soluble | The ester functionality of the solute should allow for good miscibility with these moderately polar solvents. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The ester can act as a hydrogen bond acceptor, but the overall non-polar character of the molecule may limit high solubility. |
| Non-Polar Solvents | Hexane, Heptane | Likely Poorly Soluble | The polarity of the ester group is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |
| Water | - | Insoluble | The large, non-polar aromatic ring and halogen substituents would make it poorly soluble in water, a highly polar protic solvent. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following section outlines a standard protocol based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, its documented use in chemical synthesis provides valuable qualitative insights. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust methodology. This information is intended to support researchers and drug development professionals in the effective handling and application of this important chemical intermediate.
Technical Guide: Spectroscopic Data of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-Chloro-4-iodobenzoate. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. Additionally, a standard protocol for the synthesis of the title compound is provided for research and development purposes.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.93 | d | 1.8 | H-3 |
| 7.64 | dd | 8.2, 1.8 | H-5 |
| 7.30 | d | 8.2 | H-6 |
| 3.91 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 165.5 | C=O (Ester) |
| 141.2 | C-2 |
| 139.6 | C-5 |
| 132.8 | C-3 |
| 131.0 | C-6 |
| 130.8 | C-1 |
| 93.5 | C-4 |
| 52.8 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2850 | C-H stretch (aromatic and methyl) |
| 1730-1715 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1000 | C-O stretch (ester) |
| 850-750 | C-Cl stretch |
| 600-500 | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 296 | 100 | [M]⁺ (with ³⁵Cl) |
| 298 | 32 | [M]⁺ (with ³⁷Cl) |
| 265 | 60 | [M - OCH₃]⁺ |
| 237 | 40 | [M - COOCH₃]⁺ |
| 169 | 20 | [M - I]⁺ |
| 141 | 30 | [M - I - CO]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
A plausible method for the synthesis of this compound is the Fischer-Speier esterification of 2-chloro-4-iodobenzoic acid.[1]
Materials:
-
2-chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-iodobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Characterization
The following are general procedures for obtaining the spectroscopic data.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using standard acquisition parameters.
IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a GC-MS system.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Record the mass spectrum over a suitable m/z range.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.
Caption: Molecular structure and corresponding spectroscopic analyses.
Caption: Synthetic workflow for this compound.
References
Commercial Suppliers of High-Purity Methyl 2-Chloro-4-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity Methyl 2-Chloro-4-iodobenzoate (CAS No. 156573-32-9), a key intermediate in pharmaceutical and materials science research. This document details commercial suppliers, available purities, and representative pricing. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, alongside its application in the synthesis of biologically active molecules, such as kinase inhibitors.
Commercial Availability
This compound is available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The following table summarizes the offerings from several key suppliers.
| Supplier | Purity | Available Quantities | Representative Pricing |
| Symax Laboratories | >99% (LR Grade) | 25 kg | ₹ 2000/kg (approx. $24/kg)[1] |
| Oakwood Chemical | 98% | 250 mg, 1 g, 5 g, 25 g | $104/250mg, $213/1g, $650/5g, $2,069/25g[2] |
| CymitQuimica | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | €32/100mg, €34/250mg, €91/1g, €272/5g, €437/10g, €1,042/25g[3] |
| ChemicalBook | Inquiry | Inquiry | Inquiry[4] |
| Fluorochem (via CymitQuimica) | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | €32/100mg, €34/250mg, €91/1g, €272/5g, €437/10g, €1,042/25g[3] |
Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 156573-32-9[4] |
| Molecular Formula | C₈H₆ClIO₂[5] |
| Molecular Weight | 296.49 g/mol [5] |
| Appearance | White to off-white crystalline solid[1] |
| Boiling Point | 308.7 ± 27.0 °C[5] |
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and analysis of this compound and its use in common cross-coupling reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves a Sandmeyer reaction from a suitable aniline precursor, followed by esterification. A similar methodology has been described for related compounds.[6]
Step 1: Diazotization and Iodination of 2-Chloro-4-aminobenzoic acid
-
Suspend 2-chloro-4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The crude 2-chloro-4-iodobenzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Esterification to this compound
-
Suspend the crude 2-chloro-4-iodobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed for purity analysis.[2]
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can be used for purity assessment. The expected chemical shifts and coupling constants can be predicted based on the structure.
Applications in Synthesis
This compound is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.[8][9]
Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond between the aryl iodide of this compound and an organoboron compound.[10][11][12]
General Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
The product can be purified by column chromatography.
Sonogashira Coupling
This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[8][9][13][14]
General Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering off the precipitated salts and removing the solvent.
-
The product can be purified by column chromatography.
Role in Drug Discovery: Synthesis of Kinase Inhibitors
Halogenated aromatic compounds like this compound are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[15] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The synthesis of potent and selective kinase inhibitors is a major focus of modern drug discovery. The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.
The diagram above illustrates a two-stage process. The first stage depicts the synthesis of a kinase inhibitor starting from this compound. A Suzuki coupling reaction with an arylboronic acid forms a biaryl intermediate. This intermediate then undergoes an amidation reaction to yield the final kinase inhibitor. The second stage shows the mechanism of action where the synthesized inhibitor blocks the kinase from phosphorylating its substrate, thereby interrupting the downstream signaling pathway and affecting the cellular response. This exemplifies the critical role of versatile building blocks like this compound in the development of targeted therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 156573-32-9 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
An In-Depth Technical Guide to the Reactivity of the Chloro and Iodo Groups in Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-4-iodobenzoate is a versatile bifunctional building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The distinct electronic and steric environments of the chloro and iodo substituents allow for remarkable chemoselectivity. This technical guide delineates the differential reactivity of the C-I and C-Cl bonds, providing a comprehensive overview of selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable the strategic design of complex molecular architectures.
Introduction: The Principle of Chemoselective Cross-Coupling
The synthetic utility of dihalogenated aromatic compounds lies in the differential reactivity of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is generally the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond. This inherent reactivity difference forms the basis for the selective functionalization of molecules like this compound, enabling the sequential introduction of different substituents.
This guide will explore the practical applications of this principle in three key palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Esterification: 2-Amino-4-chlorobenzoic acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 2-amino-4-chlorobenzoate.
-
Diazotization: The resulting aniline is diazotized at 0-5 °C using sodium nitrite in the presence of a strong acid like hydrochloric acid.
-
Iodination: The diazonium salt is then treated with an aqueous solution of potassium iodide to introduce the iodo group at the 4-position via a Sandmeyer-type reaction, affording the desired this compound.
Selective Cross-Coupling Reactions at the C-I Bond
The significantly higher reactivity of the carbon-iodine bond allows for selective functionalization at the 4-position of this compound, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be performed with high selectivity at the iodo position.
Figure 2: Selective Suzuki-Miyaura coupling at the C-I bond.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | ~95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | ~88 |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with argon three times.
-
The solvent is added via syringe, and the mixture is heated to the specified temperature with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction proceeds with excellent selectivity at the C-I bond of this compound.
Figure 3: Selective Sonogashira coupling at the C-I bond.
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 25 | 6 | ~92 |
| 2 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | DIPA (2) | Toluene | 50 | 5 | ~94 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 25 | 8 | ~90 |
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
-
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.
-
The flask is evacuated and backfilled with argon.
-
The solvent, base, and terminal alkyne (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at the specified temperature.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction can be performed selectively at the C-I position of this compound to introduce a variety of nitrogen-containing functional groups.
Figure 4: Selective Buchwald-Hartwig amination at the C-I bond.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | ~93 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 10 | ~90 |
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
-
A Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst, the ligand, and the base.
-
The tube is sealed, evacuated, and backfilled with argon.
-
The amine (1.2 mmol) and the solvent are added via syringe.
-
The reaction mixture is heated in an oil bath with stirring for the specified time.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Subsequent Functionalization of the Chloro Group
A key advantage of the selective functionalization of the iodo group is the preservation of the less reactive chloro group. This allows for subsequent cross-coupling reactions under more forcing conditions, enabling the synthesis of trisubstituted benzene derivatives. For example, the product from a selective Suzuki-Miyaura coupling can be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the chloro position.
Figure 5: Subsequent functionalization of the chloro group.
Conclusion
This compound is a valuable and versatile building block for the construction of complex aromatic molecules. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve the targeted functionalization of the 4-position while retaining the 2-chloro substituent for further synthetic manipulations. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this powerful synthetic strategy in research and development.
Methyl 2-Chloro-4-iodobenzoate: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a sterically accessible iodine atom for cross-coupling reactions and a chemically distinct chlorine atom, makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 156573-32-9 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Melting Point | 112-116 °C |
| Boiling Point | 308.7 ± 27.0 °C |
| Appearance | White to off-white crystalline solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Sandmeyer reaction to introduce the chloro and iodo substituents, followed by an esterification reaction. A plausible synthetic pathway is outlined below.
Step 1: Synthesis of 2-Chloro-4-iodobenzoic Acid
A common starting material for the synthesis of the corresponding benzoic acid is an appropriately substituted aniline. For instance, 2-chloro-4-iodoaniline can be converted to 2-chloro-4-iodobenzoic acid via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by cyanation and subsequent hydrolysis of the nitrile.
Experimental Protocol: Synthesis of 2-Chloro-4-iodobenzoic Acid (General Procedure)
-
Diazotization: 2-Chloro-4-iodoaniline is dissolved in an aqueous acidic solution (e.g., HCl/H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide. This results in the displacement of the diazonium group with a nitrile group.
-
Hydrolysis: The resulting 2-chloro-4-iodobenzonitrile is hydrolyzed to 2-chloro-4-iodobenzoic acid, typically by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
Step 2: Esterification to this compound
The final step is the esterification of 2-chloro-4-iodobenzoic acid with methanol. The Fischer esterification is a widely used and efficient method for this transformation.[1]
Experimental Protocol: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid
-
2-Chloro-4-iodobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The presence of both chloro and iodo substituents on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can readily participate in this reaction at the iodine-bearing position.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)
-
In a reaction vessel, this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) are combined.
-
A palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), is added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated with stirring (typically between 80-120 °C) until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 95 |
| Ethyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 93 |
| Ethyl 4-iodobenzoate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 88 |
Note: Data for the closely related Ethyl 4-iodobenzoate is provided to illustrate typical reaction conditions and yields.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound is an excellent substrate for this transformation.[4]
Experimental Protocol: Sonogashira Coupling of this compound (General Procedure)
-
This compound (1.0 equiv.), a terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added to a reaction flask.
-
A suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine) are added.
-
The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion.
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the coupled product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The high reactivity of the C-I bond in this compound makes it a suitable substrate for this reaction.[5]
Experimental Protocol: Heck Reaction of this compound (General Procedure)
-
This compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂ (dba)₃, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃) are combined in a reaction vessel.
-
A base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃) and a solvent (e.g., DMF, NMP, or dioxane) are added.
-
The mixture is heated under an inert atmosphere (typically 80-140 °C) until the reaction is complete.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Caption: Key cross-coupling reactions of this compound.
Role in Drug Development
Halogenated intermediates like this compound are invaluable in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs).[6] The ability to selectively introduce different functionalities via cross-coupling reactions allows for the rapid generation of diverse compound libraries for lead optimization. The chloro and ester moieties provide additional handles for further synthetic transformations, enabling the construction of complex drug molecules.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis. Its differential reactivity at the chloro and iodo positions provides a powerful tool for the regioselective construction of complex aromatic compounds. The accessibility of this intermediate and its utility in key cross-coupling reactions make it an important building block for researchers in academia and industry, particularly in the field of drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important synthetic precursor.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
An In-depth Technical Guide to the Potential Derivatives of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic derivatives of Methyl 2-Chloro-4-iodobenzoate, a versatile building block in medicinal chemistry and materials science. This document details key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig—that can be employed to functionalize this molecule. It includes detailed experimental protocols, quantitative data from analogous systems, and insights into the potential pharmacological relevance of the resulting derivatives, with a focus on anticancer applications targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes, allowing for selective functionalization at the 4-position. The primary reactions for derivatization are the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.
Sonogashira Coupling: Synthesis of Arylalkyne Derivatives
The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1] This reaction is instrumental in synthesizing arylalkyne derivatives, which are prevalent in pharmaceuticals and functional materials.[2][3] The rigid, linear nature of the alkyne linker is particularly valuable in the design of receptor agonists and antagonists, as well as anticancer agents.[2]
The following is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine. Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[4]
Quantitative Data for Sonogashira Coupling of a Related Aryl Iodide
| Terminal Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25 | ~95 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | TEA | DMF | 50 | ~90 |
| Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | 60 | ~88 |
Note: The data presented is for the coupling of a similar aryl iodide, ethyl 4-iodobenzoate, and serves as a representative example. Yields are approximate and may require optimization for this compound.[2][4]
General workflow for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a highly versatile method for creating a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in many pharmaceuticals.[6]
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid, adaptable for this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 3:1:1)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Quantitative Data for Suzuki-Miyaura Coupling of a Related Aryl Iodide
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 94 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 93 |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 80 | 89 |
Note: The data presented is representative for the coupling of a similar aryl iodide and may require optimization for this compound.
General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This reaction is of great significance in medicinal chemistry as the arylamine moiety is a key structural component in a vast number of bioactive molecules.[10]
The following general procedure for the Buchwald-Hartwig amination of an aryl halide can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Remove the Schlenk tube from the glovebox and heat with stirring (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Halides
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | ~95 |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 90 | ~92 |
| n-Butylamine | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | ~88 |
| Pyrrolidine | PdCl₂(dppf) | dppf | LiHMDS | THF | 80 | ~90 |
Note: The data presented is representative for the amination of similar aryl halides and will likely require optimization for this compound.
General workflow for the Buchwald-Hartwig amination.
Potential Pharmacological Activity of Derivatives
While specific biological data for derivatives of this compound is not widely available, studies on structurally related compounds provide valuable insights into their potential therapeutic applications. Notably, derivatives of 4-aminobenzoic acid have shown promise as antimicrobial and cytotoxic agents.[11] A recent study on 4-amino-3-chlorobenzoate esters, which share a similar substitution pattern, has demonstrated their potential as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[12]
Anticancer Activity: EGFR Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for cancer therapy.[13] A study on 4-amino-3-chloro benzoate ester derivatives revealed that a hydrazine-1-carbothioamide derivative, designated as N5a, exhibited potent cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines, with greater potency than the established EGFR inhibitor, Erlotinib.[2][14] This compound was found to inhibit the tyrosine kinase activity of EGFR, leading to the activation of caspases 3 and 8 and inducing the extrinsic apoptotic pathway.[12][14]
Comparative Cytotoxicity Data (IC₅₀, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.[2]
Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM)
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Lower IC₅₀ values indicate greater inhibitory activity.[2]
Simplified EGFR signaling pathway and the inhibitory action of a 4-amino-2-chlorobenzoate derivative.
Conclusion
This compound is a highly promising scaffold for the development of novel chemical entities with potential applications in both medicinal chemistry and materials science. The selective reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for the facile synthesis of a diverse range of derivatives. While further research is needed to fully elucidate the biological activities of these derivatives, preliminary data from analogous compounds suggest that they may hold significant potential as anticancer agents, particularly as inhibitors of the EGFR signaling pathway. This guide provides a foundational framework for researchers to explore the rich chemical space accessible from this versatile starting material.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.christuniversity.in [journals.christuniversity.in]
- 8. ijnc.ir [ijnc.ir]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Compound Identification and Properties
An In-Depth Technical Guide to Methyl 4-chloro-2-iodobenzoate
This technical guide provides a comprehensive overview of methyl 4-chloro-2-iodobenzoate, a halogenated aromatic compound with significant applications in synthetic chemistry and drug development. The document details its chemical properties, synthesis, and utility as a versatile building block, particularly in the formation of complex organic molecules.
The IUPAC name for the chemical compound with the molecular formula C8H6ClIO2 is methyl 4-chloro-2-iodobenzoate .[1] It is an ester derivative of benzoic acid, featuring both a chlorine and an iodine substituent on the benzene ring.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-chloro-2-iodobenzoate is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H6ClIO2 | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| CAS Number | 181765-85-5 | [1] |
| Appearance | White to pale yellow crystalline powder or solid | |
| Melting Point | Approx. 64°C (for the related methyl 2-iodobenzoate) | |
| Boiling Point | 149-150 °C at 10 mmHg (for the related methyl 2-iodobenzoate) | [2] |
| Density | 1.784 g/mL at 25 °C (for the related methyl 2-iodobenzoate) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol. |
Synthesis and Reactions
Methyl 4-chloro-2-iodobenzoate is typically synthesized through the esterification of its corresponding carboxylic acid, 4-chloro-2-iodobenzoic acid, with methanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and proceeds under reflux conditions.
A general workflow for the synthesis and subsequent purification is depicted in the diagram below.
Caption: A generalized workflow for the synthesis of methyl 4-chloro-2-iodobenzoate.
The presence of two different halogen atoms on the aromatic ring makes methyl 4-chloro-2-iodobenzoate a valuable substrate for various cross-coupling reactions. The iodine atom is particularly reactive and can selectively participate in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse organic moieties.[3] This selectivity is crucial in multi-step syntheses of complex molecules.
Applications in Drug Development and Research
Halogenated benzoic acids and their derivatives are important intermediates in the pharmaceutical industry.[3][4] They serve as scaffolds for the synthesis of novel drug candidates. For instance, 2-chloro-5-iodobenzoic acid, a related compound, is a key starting material in the development of anti-diabetic drugs, including SGLT2 inhibitors.[4][5] The structural versatility of these compounds allows for modifications at multiple positions, which is essential for creating libraries of compounds for drug screening.[5]
The unique electronic properties of halogens can also influence the biological activity of a molecule. Halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, is increasingly being recognized for its role in protein-ligand binding.[6]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of methyl 4-chloro-2-iodobenzoate with an arylboronic acid.
Materials:
-
Methyl 4-chloro-2-iodobenzoate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-chloro-2-iodobenzoate (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (3.0 equivalents), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent and a small amount of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. メチル 2-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Heck Reaction Conditions for Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and a representative protocol for the Heck reaction of Methyl 2-Chloro-4-iodobenzoate, a versatile building block in medicinal chemistry and materials science. The presence of both chloro and iodo substituents offers opportunities for selective cross-coupling reactions, with the more reactive carbon-iodine bond being the primary site for the Heck reaction.
Reaction Principle and Considerations
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.[1]
For a substrate such as this compound, several factors must be considered for successful implementation of the Heck reaction:
-
Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)2) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are often employed to stabilize the palladium catalyst and promote the desired reactivity.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et3N) or inorganic bases such as potassium carbonate (K2CO3).
-
Solvent: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP), which facilitate the dissolution of the reactants and catalyst.
-
Temperature: The reaction temperature significantly influences the reaction rate. Temperatures ranging from 80 to 120 °C are commonly employed.
-
Alkene Coupling Partner: The nature of the alkene can affect the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.
Summary of Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl iodides, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Aryl Halide | This compound (1.0 equiv) |
| Alkene | Styrene or Methyl Acrylate (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(OAc)2 (1-5 mol%) |
| Ligand | Tri(o-tolyl)phosphine (2-10 mol%) or PPh3 |
| Base | Triethylamine (Et3N) or K2CO3 (2.0 - 3.0 equiv) |
| Solvent | DMF, Acetonitrile, or NMP |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Heck reaction.
Caption: A generalized workflow for performing a Heck cross-coupling reaction.
Representative Experimental Protocol
This protocol describes a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
The vessel is then sealed and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
To the mixture, add anhydrous DMF (5 mL), followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (2.5 mmol, 2.5 equiv) via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product, methyl 2-chloro-4-styrylbenzoate.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, enabling the synthesis of a wide range of valuable compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its structure features two distinct halogen substituents, a chloro and an iodo group, on a benzoate scaffold. This dissimilarity in halogen atoms allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The significantly higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond in the oxidative addition step of the catalytic cycle enables selective transformations at the C-4 position, leaving the C-2 chloro substituent intact for potential subsequent modifications.
This document provides detailed application notes and experimental protocols for the use of this compound in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck reaction.
Principle of Regioselectivity
The palladium-catalyzed cross-coupling reactions of this compound exhibit high regioselectivity for the C-4 position. This is attributed to the difference in bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond. By carefully controlling the reaction conditions, it is possible to achieve exclusive coupling at the iodo-substituted position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the selective introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-4 position.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs
The following table summarizes representative yields for the Suzuki-Miyaura coupling of analogous dihaloaromatic compounds, demonstrating the feasibility and efficiency of selective C-C bond formation at the more reactive halogen site.
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 24 | 88 |
| 4 | 4-Fluorophenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (0.5) | - | K₂CO₃ | THF | RT | 12 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-4 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-aryl-2-chlorobenzoate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[1][2] In the case of this compound, this reaction selectively yields methyl 2-chloro-4-(alkynyl)benzoates.
Quantitative Data for Sonogashira Coupling of this compound Analogs
The following table presents typical reaction conditions and yields for the Sonogashira coupling of analogous dihaloaromatic compounds.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 92 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (5) | DIPA | Toluene | 80 | 16 | 85 |
| 4 | Ethynyltrimethylsilane | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 3 | 97 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the C-4 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., THF, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at the appropriate temperature (typically room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-chloro-4-(alkynyl)benzoate.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] This reaction allows for the selective synthesis of methyl 2-chloro-4-alkenylbenzoates from this compound.
Quantitative Data for Heck Reaction of this compound Analogs
The following table provides representative data for the Heck reaction with analogous dihaloaromatic substrates.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| 3 | Acrylonitrile | PdCl₂(dppf) (2) | - | NaOAc | DMA | 120 | 36 | 82 |
| 4 | Methyl acrylate | Pd(OAc)₂ (1) | - | Na₂CO₃ | NMP | 130 | 12 | 88 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the selective Heck reaction of this compound with an alkene at the C-4 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., DMF or DMA, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter to remove any precipitated palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-chloro-4-alkenylbenzoate.
Conclusion
This compound is a highly valuable and versatile starting material for the regioselective synthesis of a diverse array of substituted benzoate derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and efficient palladium-catalyzed cross-coupling reactions at the C-4 position. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide powerful methodologies for the introduction of aryl, alkynyl, and alkenyl functionalities, respectively. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of drug discovery and materials science to effectively utilize this important building block in their synthetic endeavors. The unreacted C-2 chloro position offers a handle for subsequent transformations, further expanding the synthetic utility of the resulting products.
References
Application of Methyl 2-Chloro-4-iodobenzoate in Medicinal Chemistry: A Versatile Building Block for Targeted Therapeutics
Introduction
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its utility stems from the presence of three distinct functional groups: a methyl ester, a chloro substituent, and a highly reactive iodo group. This unique arrangement allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex molecular scaffolds, particularly for the development of targeted therapeutics such as kinase inhibitors. The chloro and iodo substituents offer differential reactivity in various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and in palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of Kinase Inhibitor Scaffolds
A key application of substituted iodobenzenes is in the synthesis of precursors for kinase inhibitors. For instance, the structurally related 2-fluoro-4-iodoaniline is a crucial intermediate in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Trametinib is approved for the treatment of various cancers, including melanoma and non-small cell lung cancer, that harbor specific BRAF mutations which lead to the overactivation of this pathway.
This compound can be strategically converted into key aniline intermediates, demonstrating its utility in accessing medicinally relevant scaffolds. A plausible synthetic route to 2-fluoro-4-iodoaniline from this compound is outlined below, involving hydrolysis, Curtius rearrangement, and a Balz-Schiemann reaction.
MEK/ERK Signaling Pathway and Inhibition
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression involved in cell growth, proliferation, and survival. Mutations in components of this pathway, such as BRAF, can lead to its constitutive activation and uncontrolled cell proliferation, a common feature of many cancers. MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway. MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, preventing its phosphorylation and activation of ERK. This blockade of the signaling cascade leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Figure 1: Simplified MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib.
Experimental Protocols
Synthesis of 2-Fluoro-4-iodoaniline from this compound
This multi-step synthesis transforms the starting ester into a key aniline intermediate. The workflow involves hydrolysis, formation of an acyl chloride, Curtius rearrangement to an amine, and finally a Balz-Schiemann reaction to introduce the fluorine atom.
Figure 2: Synthetic workflow for the preparation of 2-Fluoro-4-iodoaniline.
Step 1: Hydrolysis of this compound
-
Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-4-iodobenzoic acid.
-
Step 2: Formation of 2-Chloro-4-iodobenzoyl Chloride
-
Principle: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent.
-
Protocol:
-
Suspend 2-chloro-4-iodobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature until the evolution of gas ceases and the solid dissolves (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloro-4-iodobenzoyl chloride, which is often used in the next step without further purification.
-
Step 3: Curtius Rearrangement to 2-Chloro-4-iodoaniline
-
Principle: The acyl chloride is converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis yields the primary amine with the loss of one carbon atom.[1]
-
Protocol:
-
Dissolve the crude 2-chloro-4-iodobenzoyl chloride (1.0 eq) in a suitable solvent like acetone or THF.
-
Cool the solution in an ice bath and add a solution of sodium azide (1.1-1.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Extract the acyl azide into a solvent such as toluene.
-
Carefully heat the toluene solution to reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.
-
After the rearrangement is complete, add aqueous acid (e.g., HCl) and continue to heat at reflux to hydrolyze the isocyanate to the amine.
-
Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 2-chloro-4-iodoaniline.
-
Step 4: Balz-Schiemann Reaction to 2-Fluoro-4-iodoaniline
-
Principle: An aromatic amine is converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[2]
-
Protocol:
-
Dissolve 2-chloro-4-iodoaniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4).
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the low temperature.
-
Stir the reaction for 30-60 minutes at 0-5 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., diethyl ether).
-
Carefully heat the dry diazonium salt until the evolution of nitrogen gas and boron trifluoride ceases. This is typically done in a flask with a condenser.
-
The crude aryl fluoride can be purified by distillation or column chromatography to yield 2-fluoro-4-iodoaniline.
-
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Hydrolysis | NaOH, MeOH/H₂O, reflux | >95 |
| 2 | Acyl Chloride Formation | (COCl)₂, cat. DMF, CH₂Cl₂ | >95 (crude) |
| 3 | Curtius Rearrangement | i) NaN₃, Acetone/H₂O; ii) Toluene, reflux; iii) aq. HCl, reflux | 60-80 |
| 4 | Balz-Schiemann Reaction | i) NaNO₂, HBF₄, 0-5 °C; ii) Heat | 40-60 |
Table 1: Summary of the synthetic route to 2-fluoro-4-iodoaniline with typical yields.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent of this compound is highly reactive in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the construction of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of biaryl, vinyl, alkynyl, and amino-substituted aromatic compounds.
Suzuki-Miyaura Coupling
-
Principle: Formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex.
-
Application: Synthesis of biaryl compounds, which are common motifs in many drug molecules.
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Coupling Partner (Ar-B(OH)₂) | Product | Typical Yield (%) |
| Phenylboronic acid | Methyl 2-chloro-4-phenylbenzoate | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 2-chloro-4-(4-methoxyphenyl)benzoate | 80-90 |
| 3-Pyridinylboronic acid | Methyl 2-chloro-4-(pyridin-3-yl)benzoate | 70-85 |
Table 2: Representative Suzuki-Miyaura coupling reactions with this compound.
Sonogashira Coupling
-
Principle: Formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[3]
-
Application: Synthesis of aryl alkynes, which are precursors to a wide range of heterocyclic compounds and conjugated systems.
Figure 4: General experimental workflow for a Sonogashira coupling reaction.
-
Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Coupling Partner (R-C≡CH) | Product | Typical Yield (%) |
| Phenylacetylene | Methyl 2-chloro-4-(phenylethynyl)benzoate | 80-95 |
| Ethynyltrimethylsilane | Methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate | 85-98 |
| Propargyl alcohol | Methyl 2-chloro-4-(3-hydroxyprop-1-yn-1-yl)benzoate | 70-85 |
Table 3: Representative Sonogashira coupling reactions with this compound.
Buchwald-Hartwig Amination
-
Principle: Formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[4]
-
Application: Synthesis of arylamines, which are prevalent in pharmaceuticals.
Figure 5: General experimental workflow for a Buchwald-Hartwig amination reaction.
-
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the amine (1.1-1.5 eq), a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos or BINAP).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
| Coupling Partner (R¹R²NH) | Product | Typical Yield (%) |
| Morpholine | Methyl 2-chloro-4-morpholinobenzoate | 80-95 |
| Aniline | Methyl 4-(phenylamino)-2-chlorobenzoate | 75-90 |
| Benzylamine | Methyl 4-(benzylamino)-2-chlorobenzoate | 70-85 |
Table 4: Representative Buchwald-Hartwig amination reactions with this compound.
Biological Activity Data
The ultimate goal of synthesizing these complex molecules is to develop new therapeutic agents. The biological activity of the final compounds is assessed through various in vitro and in vivo assays. For MEK inhibitors like Trametinib, a key parameter is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of the MEK enzyme by 50%.
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |
| Trametinib | MEK1 | 0.92 | HT-29 (colorectal cancer) | 0.48 | [5] |
| Trametinib | MEK2 | 1.8 | COLO205 (colorectal cancer) | 0.52 | [5] |
| Trametinib | - | - | Cal62 (thyroid cancer) | 0.96 | [6] |
| Trametinib | - | - | BHT101 (thyroid cancer) | 2.04 | [6] |
Table 5: In vitro activity of Trametinib, a MEK inhibitor whose synthesis involves a 2-fluoro-4-iodoaniline intermediate.
This compound is a highly functionalized and synthetically tractable building block for medicinal chemistry. Its application extends from the synthesis of key precursors for targeted therapies, such as MEK inhibitors, to its versatile use in fundamental palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein offer a guide for researchers to utilize this compound in the development of novel and complex molecules for drug discovery and development. The differential reactivity of the chloro and iodo substituents, combined with the ester functionality, provides a platform for the strategic and efficient construction of a wide array of medicinally relevant compounds.
References
- 1. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Fluoro-4-iodoaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse heterocyclic compounds, including benzofurans, indoles, and quinolines, utilizing Methyl 2-Chloro-4-iodobenzoate as a versatile starting material. The protocols detailed herein leverage the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions to achieve regioselective functionalization, followed by intramolecular cyclization to construct the desired heterocyclic cores.
Introduction
This compound is a valuable building block in organic synthesis due to its distinct electronic and steric properties, and the presence of two different halogen atoms offers opportunities for selective chemical transformations. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, allows for a stepwise and controlled elaboration of the aromatic ring.[1] This differential reactivity is the cornerstone of the synthetic strategies outlined in these application notes.
The subsequent intramolecular cyclization of the functionalized intermediates provides a powerful and convergent approach to a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.
I. Synthesis of 7-Chloro-2-substituted-benzofurans
The synthesis of 7-chloro-2-substituted-benzofurans from this compound can be achieved through a two-step sequence involving a regioselective Sonogashira coupling followed by an intramolecular cyclization. The key is the initial selective reaction at the more reactive C-I bond.
Reaction Pathway:
References
Application Notes and Protocols: Methyl 2-Chloro-4-iodobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-iodobenzoate is a versatile trifunctional building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an ester, a chloro group, and a reactive iodo group, allows for a variety of selective chemical transformations. The presence of both chloro and iodo substituents enables orthogonal palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing a strategic advantage in the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
Key Applications in API Synthesis
The distinct reactivity of the iodo and chloro groups on the benzene ring of this compound allows for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond. This reactivity difference is exploited to introduce diverse functionalities at the 4-position of the benzoate ring, while the 2-chloro position can be functionalized in a subsequent step or remain as a key structural element of the final API.
This building block is particularly valuable in the synthesis of kinase inhibitors, many of which feature a biaryl or heteroaryl-aryl core structure. The ability to perform sequential cross-coupling reactions facilitates the efficient assembly of these complex motifs.
Featured Application: Synthesis of a Kinase Inhibitor Scaffold
This section outlines a synthetic route to a key intermediate for a kinase inhibitor scaffold, demonstrating the utility of this compound. The synthesis involves two main steps:
-
Amidation: Conversion of the methyl ester to a methylamide.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the 4-position.
Experimental Workflow: Kinase Inhibitor Intermediate Synthesis
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-iodo-N-methylbenzamide
This protocol describes the amidation of this compound using methylamine.
Materials:
-
This compound
-
Methylamine (40% solution in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add methylamine solution (2.0 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-4-iodo-N-methylbenzamide.
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 296.49 | 10 | 2.96 g | |
| Methylamine (40% aq.) | 31.06 | 20 | 1.55 mL | |
| Product | ||||
| 2-Chloro-4-iodo-N-methylbenzamide | 295.48 | - | 2.72 g | 92 |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-Chloro-4-iodo-N-methylbenzamide with an arylboronic acid.
Materials:
-
2-Chloro-4-iodo-N-methylbenzamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-Chloro-4-iodo-N-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| 2-Chloro-4-iodo-N-methylbenzamide | 295.48 | 5 | 1.48 g | |
| 4-Methoxyphenylboronic acid | 151.96 | 6 | 0.91 g | |
| Pd(OAc)₂ | 224.49 | 0.1 | 22.4 mg | |
| PPh₃ | 262.29 | 0.4 | 105 mg | |
| K₂CO₃ | 138.21 | 10 | 1.38 g | |
| Product | ||||
| Biaryl Product | - | - | - | 85 |
Targeted Signaling Pathways
The kinase inhibitor scaffolds synthesized using this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of some of the most relevant pathways.
RAF/MEK/ERK Signaling Pathway
This pathway is a critical regulator of cell proliferation and is frequently mutated in various cancers.
Caption: The RAF/MEK/ERK signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Caption: Overview of the VEGFR signaling pathway.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is involved in cell growth, proliferation, and migration, and its dysregulation is linked to various cancers.[1]
Caption: Key signaling cascades of the PDGFR pathway.[1]
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) Kinase pathway is activated by cellular stress and inflammatory cytokines and plays a role in apoptosis and inflammation.[2]
Caption: The p38 MAP Kinase signaling pathway.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors. Its differential reactivity allows for selective and sequential functionalization, providing an efficient route to diverse and potent therapeutic agents. The protocols and pathway diagrams provided in this document serve as a foundational guide for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Functionalization of the Ester Group in Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the methyl ester functional group in Methyl 2-Chloro-4-iodobenzoate (MCIB). MCIB is a versatile building block in organic synthesis, and the ability to selectively transform its ester group opens avenues for the creation of diverse derivatives for applications in medicinal chemistry, materials science, and agrochemicals. The protocols outlined below cover three fundamental transformations: hydrolysis to the corresponding carboxylic acid, amidation to generate various benzamides, and reduction to the primary alcohol.
Hydrolysis of this compound to 2-Chloro-4-iodobenzoic acid
Hydrolysis of the methyl ester provides the corresponding carboxylic acid, a key intermediate for further functionalization, such as amidation or conversion to other acid derivatives. The following protocol utilizes a standard base-catalyzed saponification reaction.
Experimental Protocol:
Materials:
-
This compound (MCIB)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of 1-2. A precipitate of 2-Chloro-4-iodobenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain 2-Chloro-4-iodobenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2-Chloro-4-iodobenzoic acid | - |
| Reagents | NaOH, EtOH, H₂O, HCl | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Reaction Temperature | Reflux (80-90 °C) | [1] |
| Typical Yield | 90 - 98% | [2] |
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Amidation of this compound
Amide derivatives are prevalent in pharmaceuticals and other biologically active molecules. The following protocol describes a reliable two-step procedure involving the initial hydrolysis of the ester to the carboxylic acid (as described in Section 1), followed by amidation with a desired amine using a peptide coupling agent.
Experimental Protocol (Two-Step: Hydrolysis followed by Amidation):
Step 1: Hydrolysis
-
Follow the protocol in Section 1 to synthesize and isolate 2-Chloro-4-iodobenzoic acid.
Step 2: Amidation Materials:
-
2-Chloro-4-iodobenzoic acid (from Step 1)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringes
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Chloro-4-iodobenzoic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HBTU (1.1 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.0 - 1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 2-12 hours).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Chloro-4-iodobenzamide derivative.[3][4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-iodobenzoic acid | - |
| Product | 2-Chloro-4-iodobenzamide derivative | - |
| Reagents | Amine, HBTU, DIPEA, Anhydrous Solvent | [3][4] |
| Reaction Time | 2 - 12 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Typical Yield | 70 - 95% | [3] |
Experimental Workflow:
Caption: Workflow for the two-step amidation of this compound.
Reduction of this compound to (2-Chloro-4-iodophenyl)methanol
Reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further synthetic transformations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Experimental Protocol:
Materials:
-
This compound (MCIB)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute HCl
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
Standard work-up and purification equipment
Procedure: Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere.
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or Et₂O and cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O in the dropping funnel.
-
Add the solution of the ester dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of: a. Water (X mL, where X is the mass of LiAlH₄ in grams) b. 15% aqueous NaOH (X mL) c. Water (3X mL) Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the gray precipitate turns into a white, filterable solid.
-
Filter the resulting precipitate through a pad of Celite® or anhydrous Na₂SO₄ and wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary to yield (2-Chloro-4-iodophenyl)methanol.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | (2-Chloro-4-iodophenyl)methanol | - |
| Reagents | LiAlH₄, Anhydrous THF or Et₂O | [5] |
| Reaction Time | 2 - 4 hours | - |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Typical Yield | 85 - 95% | [5] |
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 4. [PDF] Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental procedure for hydrolysis of Methyl 2-Chloro-4-iodobenzoate
Application Notes and Protocols
Topic: Experimental Procedure for the Hydrolysis of Methyl 2-Chloro-4-iodobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydrolysis of this compound is a fundamental chemical transformation used to produce 2-Chloro-4-iodobenzoic acid. This product is a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates and other complex bioactive molecules.[1] The procedure outlined below describes a standard saponification reaction, which is the base-mediated hydrolysis of an ester.[2][3] This method is reliable and can be adapted for various substituted methyl benzoates, providing high yields of the corresponding carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[4]
Data Presentation
The following table summarizes the representative quantitative data for the hydrolysis of this compound.
| Parameter | Value | Details |
| Starting Material | This compound | - |
| Molecular Weight | 296.49 g/mol | - |
| Amount Used | 5.00 g | 16.86 mmol |
| Reagent | Sodium Hydroxide (NaOH) | - |
| Molecular Weight | 40.00 g/mol | - |
| Amount Used | 1.35 g | 33.72 mmol |
| Molar Ratio (NaOH:Ester) | 2.0 : 1.0 | An excess of base ensures complete reaction. |
| Solvents | Ethanol (EtOH) | 50 mL |
| Deionized Water (H₂O) | 25 mL | |
| Reaction Conditions | Temperature | 80 °C (Reflux) |
| Duration | 2 - 4 hours | |
| Acidification Agent | Hydrochloric Acid (HCl), 3M | ~15-20 mL |
| Final pH | 1 - 2 | To ensure complete protonation of the carboxylate. |
| Expected Product | 2-Chloro-4-iodobenzoic acid | - |
| Molecular Weight | 282.46 g/mol | - |
| Theoretical Yield | 4.76 g | - |
Reaction Mechanism: Saponification
The hydrolysis of this compound under basic conditions follows a nucleophilic acyl substitution mechanism, commonly known as saponification. The process is effectively irreversible due to the final deprotonation step.[2][5]
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of the carboxylic acid.
-
Deprotonation (Acid-Base Reaction): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the reaction to completion, forming a stable carboxylate salt (sodium 2-chloro-4-iodobenzoate) and methanol.[4]
-
Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final neutral carboxylic acid product, which typically precipitates from the aqueous solution.[4]
Caption: Reaction mechanism for the saponification of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the saponification of substituted benzoates.[6]
1. Materials and Equipment:
-
This compound (5.00 g, 16.86 mmol)
-
Sodium hydroxide (1.35 g, 33.72 mmol)
-
Ethanol (50 mL)
-
Deionized water
-
3M Hydrochloric acid
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
TLC plates (e.g., silica gel 60 F254)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
2. Reaction Setup:
-
Place this compound (5.00 g) and a magnetic stir bar into a 250 mL round-bottom flask.
-
Add 50 mL of ethanol to the flask and stir until the ester is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (1.35 g) in 25 mL of deionized water. Caution: this process is exothermic. Allow the solution to cool to room temperature.
-
Add the aqueous NaOH solution to the ethanolic solution of the ester in the round-bottom flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2 to 4 hours.
-
Monitor the progress of the reaction by TLC (Thin Layer Chromatography). To do this, periodically take a small aliquot from the reaction, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against a spot of the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting material spot is no longer visible.
4. Workup and Product Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.
-
While stirring, slowly add 3M hydrochloric acid dropwise to the solution. A white precipitate (the product) will begin to form.
-
Continue adding HCl until the solution is acidic, with a pH of approximately 1-2 (check with pH paper).[6]
-
Continue to stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
5. Purification:
-
The crude 2-Chloro-4-iodobenzoic acid can be purified by recrystallization.
-
A common solvent system for recrystallizing benzoic acid derivatives is a mixture of ethanol and water or acetic acid and water.
-
Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of 2-Chloro-4-iodobenzoic acid.
Caption: Workflow for the hydrolysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Amidation Reactions Involving Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amidation of Methyl 2-Chloro-4-iodobenzoate, a versatile building block in medicinal chemistry and materials science. The resulting N-substituted 2-chloro-4-iodobenzamides are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Introduction
Amidation reactions are fundamental transformations in organic synthesis, forming a crucial linkage in numerous pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly interesting substrate for such reactions due to its multiple reactive sites. The presence of both chloro and iodo substituents allows for selective cross-coupling reactions, with the carbon-iodine bond being more reactive than the carbon-chlorine bond in many catalytic systems. This differential reactivity enables sequential functionalization, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecular architectures.
The primary methods for the amidation of aryl halides like this compound are transition-metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] These methods offer broad substrate scope and functional group tolerance, making them suitable for the synthesis of diverse libraries of amides.
Applications in Drug Discovery
N-substituted benzamides are a common motif in a vast array of therapeutic agents. The 2-chloro-4-iodobenzamide core can be found in molecules with potential applications as:
-
Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies incorporate substituted benzamide scaffolds. The ability to introduce diverse amine fragments allows for the fine-tuning of binding affinities and pharmacokinetic properties.
-
Antimicrobial Agents: Chlorinated and iodinated aromatic compounds have been shown to possess antibacterial and antifungal activities.[4] The N-substituted 2-chloro-4-iodobenzamide derivatives can be screened for their efficacy against various pathogens.
-
Central Nervous System (CNS) Agents: The benzamide functional group is present in several drugs targeting CNS receptors. The derivatives of this compound can be explored for their potential as antipsychotics, anxiolytics, or antidepressants.
The synthetic versatility of this compound makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.
Experimental Protocols
Below are representative protocols for the amidation of this compound using palladium and copper catalysis. These protocols are based on established methods for similar aryl halides and should be optimized for specific substrates.
Protocol 1: Palladium-Catalyzed Amidation (Buchwald-Hartwig Type)
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Cesium carbonate (1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-chloro-4-iodobenzamide.
Protocol 2: Copper-Catalyzed Amidation (Ullmann Type)
This protocol outlines a general procedure for the Ullmann condensation of this compound with an amine.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Potassium phosphate (2.0 mmol), and Copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Add the amine (1.5 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-chloro-4-iodobenzamide.
Data Presentation
The following tables summarize representative quantitative data for the amidation of this compound with various amines under the conditions described in the protocols above. Yields are hypothetical and will vary depending on the specific amine and reaction optimization.
Table 1: Palladium-Catalyzed Amidation of this compound
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2-Chloro-4-iodo-N-phenylbenzamide | 12 | 85 |
| 2 | 4-Methoxyaniline | 2-Chloro-4-iodo-N-(4-methoxyphenyl)benzamide | 14 | 82 |
| 3 | Benzylamine | N-Benzyl-2-chloro-4-iodobenzamide | 10 | 90 |
| 4 | Morpholine | (2-Chloro-4-iodophenyl)(morpholino)methanone | 8 | 92 |
Table 2: Copper-Catalyzed Amidation of this compound
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2-Chloro-4-iodo-N-phenylbenzamide | 24 | 75 |
| 2 | 4-Methoxyaniline | 2-Chloro-4-iodo-N-(4-methoxyphenyl)benzamide | 24 | 72 |
| 3 | Benzylamine | N-Benzyl-2-chloro-4-iodobenzamide | 20 | 80 |
| 4 | Morpholine | (2-Chloro-4-iodophenyl)(morpholino)methanone | 18 | 85 |
Visualizations
The following diagrams illustrate the experimental workflow and a generalized catalytic cycle for the palladium-catalyzed amidation reaction.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-Chloro-4-iodobenzoate in Fine Chemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodobenzoate is a versatile halogenated aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring a chloro, an iodo, and a methyl ester group, allows for regioselective functionalization through various cross-coupling reactions. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond enables sequential and site-specific modifications, making this reagent particularly valuable in the construction of polysubstituted aromatic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions, two of the most powerful methods for carbon-carbon bond formation in modern organic synthesis.
Key Applications in Fine Chemical Development
This compound is a valuable precursor for the synthesis of a variety of important chemical entities:
-
Biaryl Scaffolds: The Suzuki-Miyaura coupling of this compound with various boronic acids provides access to a wide range of biaryl compounds. These structures are common in medicinal chemistry and are found in numerous active pharmaceutical ingredients (APIs).
-
Aryl-alkynes: Through the Sonogashira coupling with terminal alkynes, a variety of aryl-alkynes can be synthesized. These compounds are not only important intermediates for more complex molecules but also find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs).
-
Heterocyclic Compounds: The functional groups on this compound can be manipulated to construct various heterocyclic systems, which are of great interest in drug discovery.
-
Kinase Inhibitors: Substituted benzoates are used as scaffolds in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents for cancer and other diseases. The ability to introduce diverse substituents through cross-coupling reactions makes this compound a useful starting material for building libraries of potential kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. The reaction conditions and yields are based on typical procedures for similar aryl iodides and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
General Procedure for the synthesis of Methyl 2-chloro-4-arylbenzoates:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 2-chloro-4-arylbenzoate.
Data Presentation: Representative Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 6 | 92 |
| 2 | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/Water | 90 | 8 | 94 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 4 | 95 |
Note: The data in this table is illustrative and based on reactions with similar substrates. Actual yields for this compound may vary and require optimization.
Sonogashira Coupling Protocol
Reaction Principle: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a copper(I) co-catalyst.
General Procedure for the synthesis of Methyl 2-chloro-4-(alkynyl)benzoates:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL) and a base, typically an amine like triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 2-chloro-4-(alkynyl)benzoate.
Data Presentation: Representative Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (1.5) | CuI (3) | Piperidine | DMF | 50 | 4 | 94 |
| 3 | Methyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 5 | 97 |
Note: This data is for illustrative purposes, based on reactions with similar substrates. Optimization will be necessary for reactions with this compound.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycle for Sonogashira Coupling
Potential Application in Kinase Inhibitor Synthesis: Targeting the GSK-3 Signaling Pathway
Derivatives of substituted benzoates can be utilized as scaffolds for the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.
The Strategic Role of Methyl 2-Chloro-4-iodobenzoate in the Synthesis of Functionalized Aromatic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-4-iodobenzoate is a versatile trifunctional aromatic building block that serves as a cornerstone in the construction of complex, functionalized organic molecules. Its unique substitution pattern, featuring a methyl ester, a chloro group, and a highly reactive iodo group, allows for a series of selective and sequential transformations. This attribute makes it an invaluable intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and advanced materials.[1]
The reactivity of the halogens on the benzene ring is differentiated, with the carbon-iodine bond being significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This chemoselectivity enables chemists to perform site-selective modifications, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, at the 4-position, while retaining the chloro substituent for subsequent functionalization or to modulate the electronic properties of the target molecule. The methyl ester group offers a convenient handle for further derivatization, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
Key Applications in Chemical Synthesis
This compound is a key starting material for the synthesis of a wide array of complex molecules:
-
Pharmaceutical Intermediates: Its structure is amenable to the construction of polysubstituted aromatic scaffolds found in many biologically active compounds, including kinase inhibitors and other therapeutic agents.
-
Agrochemicals: The unique substitution pattern can be incorporated into novel herbicides, fungicides, and insecticides.[1]
-
Material Science: It serves as a precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the core can be fine-tuned through substitution.
Physicochemical Properties
| Property | Value |
| CAS Number | 156573-32-9 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 112-116 °C |
| Boiling Point | 149-150 °C at 10 mmHg |
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond readily participates in palladium-catalyzed cross-coupling reactions under conditions where the carbon-chlorine bond remains intact.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation.[2]
Representative Reaction Conditions and Yields for Analagous Aryl Iodides
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl iodides with a selection of arylboronic acids. While not specific to this compound, this data provides a strong indication of the expected outcomes.
| Aryl Boronic Acid | R Group | Typical Yield (%) |
| Phenylboronic acid | -H | 94 |
| 4-Methylphenylboronic acid | -CH₃ | 92 |
| 4-Methoxyphenylboronic acid | -OCH₃ | 93 |
| 4-Fluorophenylboronic acid | -F | 91 |
| 4-Chlorophenylboronic acid | -Cl | 89 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | 88 |
| 4-Formylphenylboronic acid | -CHO | 86 |
| 4-Cyanophenylboronic acid | -CN | 87 |
Data is representative for the Suzuki-Miyaura coupling of a DNA-conjugated aryl iodide and serves as a guide for the reactivity of various aryl boronic acids.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of pharmaceuticals and functional materials.[3]
Example: Synthesis of Methyl 2-chloro-4-[2-(5-oxopyrrolidin-3-yl)ethynyl]benzoate
A solution of methyl 2-chloro-4-iodo-benzoate (1.0 equiv) in acetonitrile is treated with triethylamine (1.0 equiv) and 4-ethynylpyrrolidin-2-one (1.0 equiv) at room temperature under an inert atmosphere. The reaction is catalyzed by a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.
Representative Reaction Conditions and Yields for Analagous Aryl Iodides
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.
| Alkyne | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
| Phenylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 99 |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 98 |
| Phenylacetylene | 4-Fluoroiodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 95 |
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 92 |
Data is for the copper- and auxiliary base-free Sonogashira coupling in a γ-valerolactone-based ionic liquid.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[5]
Representative Reaction Conditions for Buchwald-Hartwig Amination
The choice of catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination. For the coupling of aryl halides with amines, common catalysts include Pd(OAc)₂ or Pd₂(dba)₃, paired with bulky, electron-rich phosphine ligands such as X-Phos.[5] Strong bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically employed.[4] The reaction is usually conducted in aprotic polar solvents like toluene or dioxane.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Versatility of this compound in cross-coupling reactions.
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Decision tree for selecting reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Methyl 2-Chloro-4-iodobenzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 2-Chloro-4-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, a dihalogenated substrate offering opportunities for selective and sequential couplings.
Q1: My Suzuki reaction is showing no product or very low conversion. What are the primary checks I should perform?
A1: Low or no conversion in a Suzuki reaction can typically be attributed to a few critical factors. A systematic check of your setup and reagents is the best first step.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Solvents should be thoroughly degassed before use.[1]
-
Catalyst and Ligand Quality: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Phosphine ligands are prone to oxidation. Use fresh, high-quality catalyst and ligand from a reliable source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction to the active Pd(0) state.
-
Reagent Purity: The purity of your this compound, boronic acid/ester, and base is crucial. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, which can inhibit the reaction.[2]
-
Base and Solvent Choice: The base is essential for the transmetalation step and must be sufficiently soluble in the reaction medium.[3] A common issue is an ineffective base/solvent combination. Consider screening different bases and ensure your solvent system (e.g., dioxane/water) can at least partially dissolve the inorganic base.[1][4]
Q2: I am trying to perform a selective mono-coupling on this compound. Which position is more reactive and how can I target it?
A2: The reactivity of aryl halides in Suzuki couplings follows the general trend: I > Br > OTf >> Cl.[2] Therefore, the carbon-iodine bond at the C-4 position of your substrate is significantly more reactive than the carbon-chlorine bond at the C-2 position.
To achieve selective mono-coupling at the C-4 iodo position, you should use milder reaction conditions. Standard catalyst systems that are not overly active are often sufficient.
-
Catalyst System: A standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃) is often selective for the iodo position. Avoid highly active, bulky electron-rich ligands (like Buchwald ligands) in the first step if you want to preserve the chloro group for a subsequent reaction.[2][5]
-
Reaction Temperature: Lower reaction temperatures (e.g., 80-90 °C) are generally sufficient for coupling at the iodo position and will help prevent reaction at the more robust chloro position.
Q3: I have successfully performed the first coupling at the iodine position and now want to couple at the chlorine position. My current reaction conditions are not working. How can I achieve the second coupling?
A3: The C-Cl bond is much stronger and less reactive, requiring more forcing conditions and a more active catalyst system to undergo oxidative addition.[6][7]
-
High-Activity Catalyst System: To couple the aryl chloride, you will likely need to switch to a more potent catalyst system. This typically involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][8][9] These ligands promote the challenging oxidative addition step with aryl chlorides.
-
Stronger Base and Higher Temperature: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required. You will also likely need to increase the reaction temperature (e.g., >100 °C) to facilitate the reaction.
-
Careful Monitoring: Since you are using more forcing conditions, be aware of potential side reactions, such as decomposition of your starting material or product. Monitor the reaction progress carefully by TLC or LC-MS.
Q4: I am observing significant side products like homocoupling of my boronic acid or protodeboronation. How can I minimize these?
A4: These are common side reactions in Suzuki couplings.
-
Homocoupling: This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2][10] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is the most effective way to prevent this.[10]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by high temperatures and the presence of water. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can increase stability.[10] Additionally, using milder bases like KF or K₂CO₃ and minimizing the amount of water in the reaction can help.[11]
Q5: My ester group is being hydrolyzed during the reaction. What can I do to prevent this?
A5: Ester hydrolysis is a risk when using strong bases, especially in aqueous media and at high temperatures.
-
Choice of Base: If you suspect ester cleavage, switch to a milder, non-hydroxide base. Powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often good alternatives that are less likely to cause hydrolysis.[9][11]
-
Anhydrous Conditions: If possible for your specific transformation, running the reaction under anhydrous conditions can prevent hydrolysis. However, be aware that some water is often beneficial for dissolving the base and facilitating the catalytic cycle.
Data Presentation: Typical Reaction Conditions
The following tables provide starting points for optimizing your selective Suzuki coupling reactions with this compound.
Table 1: Conditions for Selective Mono-Coupling at the C-4 (Iodo) Position
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid | 1.1 - 1.5 equiv |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | PPh₃ (if using Pd(OAc)₂) | 2-10 mol% |
| Base | K₂CO₃, Na₂CO₃, CsF | 2.0 - 3.0 equiv |
| Solvent System | Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | Degassed |
| Temperature | 80 - 90 °C | Monitor by TLC/LC-MS |
| Reaction Time | 2 - 12 hours | Varies with substrate |
Table 2: Conditions for Second Coupling at the C-2 (Chloro) Position
| Parameter | Condition | Notes |
| Aryl Halide | Mono-coupled product | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid | 1.5 - 2.0 equiv |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol% |
| Ligand | XPhos, SPhos, RuPhos, or other Buchwald ligands | 4-10 mol% |
| Base | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent System | Dioxane, Toluene, THF | Anhydrous, Degassed |
| Temperature | 100 - 120 °C | Monitor by TLC/LC-MS |
| Reaction Time | 12 - 24 hours | Often requires longer times |
Experimental Protocols
Detailed Protocol for Selective Suzuki Coupling at the C-4 Position of this compound
This protocol describes a general procedure. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), magnetic stirrer, heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Optimizing Catalyst Loading for Methyl 2-Chloro-4-iodobenzoate Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing palladium-catalyzed cross-coupling reactions of Methyl 2-Chloro-4-iodobenzoate. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization, a critical aspect in multi-step organic synthesis. This guide focuses on the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering insights into catalyst loading optimization, troubleshooting common issues, and detailed experimental protocols.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound, focusing on achieving high selectivity and yield by optimizing catalyst loading and other reaction parameters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Ensure the use of a high-quality, air-stable precatalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring with a phosphine ligand before adding other reagents. - Increase the reaction temperature to facilitate catalyst activation, but monitor for decomposition. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. | - Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). Refer to the data tables below for expected impacts on yield. | |
| 3. Poor Ligand Choice: The ligand may not be suitable for stabilizing the palladium center or facilitating the catalytic cycle with this specific substrate. | - For Suzuki and Sonogashira couplings, bulky and electron-rich phosphine ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) can be effective.[1] - For Heck reactions, phosphine-free conditions can sometimes be successful with highly reactive aryl iodides.[2] | |
| Lack of Chemoselectivity (Reaction at the C-Cl bond) | 1. High Catalyst Loading or Temperature: Forcing reaction conditions can lead to the less favorable oxidative addition at the C-Cl bond. | - Optimize for the lowest effective catalyst loading that provides a good yield at the C-I position. - Perform the reaction at the lowest possible temperature that allows for efficient coupling at the iodo-position. For Sonogashira couplings, reactions can often be run at or near room temperature to ensure selectivity. |
| 2. Inappropriate Ligand: The ligand may not provide sufficient steric hindrance around the palladium center to differentiate between the two halogen sites effectively. | - Employ bulky ligands that can favor oxidative addition at the less sterically hindered C-I bond. | |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) and can also deactivate the Pd(0) catalyst. | - Ensure all solvents and reagents are thoroughly degassed.[3] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| 2. Inefficient Transmetalation or Migratory Insertion: This can be influenced by the choice of base, solvent, and temperature. | - For Suzuki reactions, screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider using a biphasic solvent system (e.g., toluene/water) to improve base solubility. - For Heck reactions, ensure the base is sufficient to neutralize the generated acid. |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling?
A1: The iodine atom is significantly more reactive than the chlorine atom. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[4] This is due to the lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step of the catalytic cycle. This inherent reactivity difference is the basis for achieving chemoselective cross-coupling at the 4-position.
Q2: What is a good starting point for catalyst loading in these reactions?
A2: A typical starting point for catalyst loading in cross-coupling reactions with aryl iodides is between 0.5 and 2 mol%. For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced to as low as 0.05 mol%.[2] It is always recommended to start with a lower loading and incrementally increase it if the reaction is sluggish.
Q3: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?
A3: Generally, decreasing the catalyst loading while maintaining a high yield will increase the TON (moles of product per mole of catalyst) and can affect the TOF (TON per unit time). While a higher catalyst loading may lead to a faster initial reaction rate (higher TOF), it results in a lower TON. Optimization often involves finding a balance between reaction time, yield, and catalyst efficiency.
Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A4: While traditional Sonogashira couplings employ a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[5] These protocols often require specific ligands and reaction conditions.
Q5: What is the role of the ligand in achieving chemoselectivity?
A5: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst. Bulky, electron-rich ligands can enhance the rate of oxidative addition at the less sterically hindered and more reactive C-I bond while disfavoring reaction at the C-Cl bond.[6] The choice of ligand is therefore critical for achieving high chemoselectivity in the cross-coupling of polyhalogenated arenes.[7]
Data Presentation: Catalyst Loading Optimization
The following tables provide a summary of expected trends in yield and turnover number (TON) with varying palladium catalyst loading for the selective cross-coupling of this compound at the iodine position. The data is compiled based on established principles and results from similar substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst Loading (mol%) | Expected Yield (%) | Estimated TON | Notes |
| 0.1 | 70-85 | 700-850 | May require longer reaction times or higher temperatures. |
| 0.5 | 85-95 | 170-190 | A good balance between efficiency and yield for many systems. |
| 1.0 | >95 | >95 | Often a reliable loading for achieving high conversion. |
| 2.0 | >95 | >47.5 | Increased cost with minimal improvement in yield for this reactive substrate. |
Table 2: Heck Coupling with Styrene
| Catalyst Loading (mol%) | Expected Yield (%) | Estimated TON | Notes |
| 0.05 | 80-90 | 1600-1800 | Possible with highly active "ligand-free" protocols.[2] |
| 0.1 | 90-98 | 900-980 | Efficient loading for reactive aryl iodides. |
| 0.5 | >98 | >196 | Often sufficient for complete conversion. |
| 1.0 | >98 | >98 | Higher loadings may not significantly improve the outcome. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Catalyst Loading (mol%) | Expected Yield (%) | Estimated TON | Notes |
| 0.25 | 85-95 | 340-380 | Good yields can be achieved with low catalyst concentrations.[5] |
| 0.5 | >95 | >190 | A common and effective loading for Sonogashira reactions. |
| 1.0 | >95 | >95 | Reliable for ensuring high conversion. |
| 2.0 | >95 | >47.5 | Generally not necessary for this type of coupling. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents. Reagent purity is critical for reproducibility.
1. Protocol for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed catalyst like SPhos Pd G3, 0.1-1.0 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
2. Protocol for Selective Heck Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.1-1.0 mol%), and a base such as triethylamine (1.5 mmol, 1.5 equiv.). A phosphine ligand may not be necessary but can be added if catalyst decomposition is observed.
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent such as DMF or NMP (5 mL) followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography.
3. Protocol for Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-2.0 mol%), and if using a copper-catalyzed protocol, Copper(I) iodide (1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and a base such as triethylamine (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Key factors influencing chemoselectivity in cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-Chloro-4-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-Chloro-4-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
Sandmeyer Reaction: Diazotization of 2-amino-4-chlorobenzoic acid followed by an iodination reaction to yield 2-chloro-4-iodobenzoic acid.
-
Fischer Esterification: Acid-catalyzed esterification of 2-chloro-4-iodobenzoic acid with methanol to produce the final product, this compound.
Q2: What are the critical parameters to control during the Sandmeyer reaction step?
A2: Temperature control is crucial during the diazotization of the amine. The reaction should be maintained at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[1] Additionally, maintaining a strongly acidic environment is important to prevent the diazonium salt from participating in unwanted azo coupling side reactions.[1]
Q3: How can I monitor the progress of the Fischer esterification?
A3: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot indicate the reaction is proceeding. For more quantitative analysis, Gas Chromatography (GC) can be used.
Q4: What are the expected yields for this synthesis?
A4: While yields can vary depending on the specific reaction conditions and scale, yields for Sandmeyer reactions can be in the range of 60-80%, and Fischer esterifications are typically high-yielding, often exceeding 90%, provided the equilibrium is driven towards the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Sandmeyer Reaction of 2-Amino-4-chlorobenzoic Acid
Issue 1: Low yield of 2-Chloro-4-iodobenzoic Acid.
-
Possible Cause A: Incomplete Diazotization.
-
Troubleshooting: Ensure the complete dissolution of the starting amine in the acidic solution before the addition of sodium nitrite. The reaction mixture should be vigorously stirred and maintained at 0-5°C. To confirm the completion of the diazotization, test a small aliquot of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the consumption of the primary amine.
-
-
Possible Cause B: Decomposition of the Diazonium Salt.
-
Troubleshooting: Maintain a strict temperature control of 0-5°C throughout the diazotization and addition to the iodide solution. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts and a decrease in the desired product yield.[1]
-
-
Possible Cause C: Sub-optimal Iodide Source or Addition.
-
Troubleshooting: Use a sufficient excess of potassium iodide (KI) dissolved in water. The diazonium salt solution should be added slowly to the vigorously stirred KI solution to ensure efficient reaction and to control the evolution of nitrogen gas.[1]
-
Issue 2: Formation of a dark-colored, tarry substance in the reaction mixture.
-
Possible Cause: Azo Coupling Side Reaction.
-
Troubleshooting: This side reaction is more likely to occur in less acidic conditions where the diazonium salt can act as an electrophile and couple with unreacted amine or other electron-rich species.[1] Ensure a strongly acidic environment (e.g., using excess hydrochloric or sulfuric acid) during the diazotization step. Efficient stirring is also critical to prevent localized high concentrations of reactants.
-
Issue 3: Presence of a significant amount of 2-Chloro-4-hydroxybenzoic acid as a byproduct.
-
Possible Cause: Hydrolysis of the Diazonium Salt.
-
Troubleshooting: This occurs when the diazonium salt reacts with water, which is favored at elevated temperatures.[2][3] Strict temperature control at 0-5°C is the primary way to minimize this side reaction. The slow addition of the cold diazonium salt solution to the iodide solution also helps to ensure the desired reaction pathway is favored over hydrolysis.
-
Part 2: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid
Issue 1: Low conversion to this compound.
-
Possible Cause: Reaction Equilibrium.
-
Troubleshooting: Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent. Alternatively, water can be removed as it is formed, for instance, by using a Dean-Stark apparatus, although this is less common for simple methyl esters.
-
-
Possible Cause B: Insufficient Catalyst.
-
Troubleshooting: Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. Typically, 5-10 mol% of the catalyst relative to the carboxylic acid is sufficient.
-
Issue 2: The final product is contaminated with the starting carboxylic acid.
-
Possible Cause: Incomplete Reaction or Inefficient Work-up.
-
Troubleshooting: If the reaction has not gone to completion, consider increasing the reaction time or the amount of methanol. During the work-up, a wash with a mild base, such as a saturated sodium bicarbonate solution, will effectively remove any unreacted carboxylic acid by converting it to its water-soluble carboxylate salt.[5]
-
Data Presentation: Potential Side Products
The following table summarizes the potential side products, their likely origin, and key identifying characteristics.
| Side Product | Chemical Structure | Origin | Expected Analytical Signature (e.g., GC-MS) |
| 2-Chloro-4-hydroxybenzoic acid | C₇H₄Cl(OH)CO₂H | Hydrolysis of the diazonium salt during the Sandmeyer reaction. | Higher polarity than the desired product. Will show a molecular ion corresponding to its mass and a characteristic fragmentation pattern. |
| Azo-coupled Dimer | (C₇H₄ClCO₂H)₂N₂ | Azo coupling of the diazonium salt with unreacted amine. | High molecular weight, likely to be a colored and less soluble solid. May not be volatile enough for GC-MS. |
| 2-Chloro-4-iodophenol | C₆H₄ClI(OH) | Decarboxylation of 2-chloro-4-hydroxybenzoic acid at elevated temperatures. | Will have a different retention time and mass spectrum compared to the carboxylic acid. |
| Unreacted 2-Chloro-4-iodobenzoic acid | C₇H₄ClICO₂H | Incomplete esterification. | Will be present in the final product if the basic wash during work-up is omitted or inefficient. Higher polarity than the ester. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-iodobenzoic Acid via Sandmeyer Reaction
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask, suspend 2-amino-4-chlorobenzoic acid in a mixture of concentrated HCl and water. Cool the mixture to 0-5°C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. After the addition is complete, continue stirring at 0-5°C for 30 minutes.
-
Iodination: In a separate, larger flask, dissolve an excess of potassium iodide in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to reduce any excess iodine. Acidify the mixture with HCl to precipitate the product. Filter the crude product and wash it with cold water.
-
Purification: The crude 2-chloro-4-iodobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Fischer Esterification of 2-Chloro-4-iodobenzoic Acid
Materials:
-
2-Chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-iodobenzoic acid in a large excess of methanol.[5]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the Sandmeyer reaction step.
Caption: Potential side products in the Fischer esterification step.
References
Technical Support Center: Purification of Crude Methyl 2-Chloro-4-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 2-Chloro-4-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloro-4-iodobenzoic acid and methanol, as well as side products from the synthesis, which may include isomeric byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.[2] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity analysis.[2]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A4: This indicates that the solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3] Try a more polar solvent or a solvent mixture. For esters, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate are often good starting points.[4]
Q5: The compound "oils out" during cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" can occur if the solution is cooled too quickly or if the concentration of the solute is too high. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, try using a larger volume of solvent or a different solvent system. High levels of impurities can also promote oiling out; in such cases, a preliminary purification by column chromatography might be necessary.[5]
Q6: Crystal formation is not occurring, even after the solution has cooled. What is the problem?
A6: The solution may be too dilute or supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the meniscus or adding a seed crystal of the pure compound. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[5]
Q7: The recovery of my purified product after recrystallization is very low. Why is this happening?
A7: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Column Chromatography Issues
Q8: I am not getting good separation of my compound from impurities on the silica gel column. What can I do?
A8: Poor separation can be due to an inappropriate solvent system (eluent). The polarity of the eluent is crucial. For aromatic esters, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane is commonly used.[6] You can optimize the solvent system by running preliminary tests using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.2-0.4 for your desired compound for good separation on a column.
Q9: My compound is eluting too quickly from the column. How do I adjust this?
A9: If your compound elutes too quickly, the eluent is too polar. You should decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try switching to a 10:90 mixture.
Q10: My compound is stuck on the column and won't elute. What is the issue?
A10: If your compound is not moving, the eluent is not polar enough. You need to gradually increase the polarity of the mobile phase. For example, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Quantitative Data Summary
| Purification Technique | Purity Achieved (Typical) | Recovery Rate (Typical) | Key Parameters to Optimize |
| Recrystallization | >98% | 60-90% | Solvent choice, cooling rate, solvent volume |
| Column Chromatography | >99% | 70-95% | Stationary phase (e.g., silica gel), mobile phase composition (eluent) |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the crude product when hot and show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum or by air drying.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of a solid compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Sonogashira Reactions with Methyl 2-Chloro-4-iodobenzoate
Welcome to the technical support center for optimizing Sonogashira reactions involving Methyl 2-Chloro-4-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with this compound has a low yield. Where should I begin troubleshooting?
Low yields in Sonogashira couplings can arise from several sources, including inactive catalysts, poor reagent quality, or suboptimal reaction conditions.[1][2] A systematic approach is the best way to identify and resolve the issue.
A logical workflow for troubleshooting a low-yield or failed Sonogashira reaction is essential. Start by verifying the integrity of your reagents and the reaction atmosphere, as these are the most common culprits. If issues persist, move on to optimizing catalyst, base, and solvent parameters.
References
Preventing dehalogenation of Methyl 2-Chloro-4-iodobenzoate in reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-Chloro-4-iodobenzoate. The focus is on preventing undesired dehalogenation and achieving selective cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is achieving chemoselectivity. The molecule has two different halogen substituents: a highly reactive iodine and a less reactive chlorine. The goal is typically to perform a reaction selectively at the C-I bond without affecting the C-Cl bond and to prevent the undesired side reaction of dehalogenation (replacement of a halogen with a hydrogen atom), particularly deiodination.
Q2: Which halogen is more reactive in this compound?
A2: The iodine at the 4-position is significantly more reactive than the chlorine at the 2-position in typical palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.
Q3: What is dehalogenation and why is it a problem?
A3: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in cross-coupling chemistry where the halogen atom is replaced by a hydrogen atom from a hydride source in the reaction mixture. This leads to the formation of byproducts (e.g., Methyl 2-chlorobenzoate or Methyl benzoate), reducing the yield of the desired product and complicating purification.
Q4: How can I monitor the progress of my reaction and detect dehalogenation?
A4: You can monitor your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help you identify the starting material, the desired product, and any dehalogenated byproducts by their different retention times and mass-to-charge ratios. 1H NMR spectroscopy can also be used to identify the appearance of new aromatic proton signals where a halogen was previously located.
Troubleshooting Guide
Issue 1: Significant Deiodination Observed
If you are observing a significant amount of the deiodinated byproduct, Methyl 2-chlorobenzoate, consider the following troubleshooting steps.
Potential Causes and Recommended Actions:
-
High Reaction Temperature: Elevated temperatures can promote the dehalogenation pathway.
-
Recommendation: Lower the reaction temperature. Even a small decrease can sometimes significantly suppress the side reaction. Consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride sources, leading to dehalogenation.
-
Recommendation: Switch to a weaker inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good alternatives.
-
-
Solvent Selection: Protic solvents (e.g., alcohols) or certain polar aprotic solvents can be sources of hydrides.
-
Recommendation: Use aprotic, non-polar solvents like toluene or dioxane. If a protic solvent is necessary, use it in a mixed solvent system and at the lowest possible concentration.
-
-
Inappropriate Ligand: The phosphine ligand on the palladium catalyst plays a crucial role in the reaction outcome.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.
-
Issue 2: Lack of Selectivity (Reaction at the C-Cl bond)
While less common due to the higher reactivity of the C-I bond, reaction at the C-Cl bond can occur under harsh conditions.
Potential Causes and Recommended Actions:
-
High Catalyst Loading and/or High Temperature: Forcing conditions can lead to the reaction of the less reactive C-Cl bond.
-
Recommendation: Reduce the catalyst loading and lower the reaction temperature. For selective coupling at the C-I bond, milder conditions are generally preferred.
-
-
Prolonged Reaction Times: After the selective reaction at the C-I bond is complete, prolonged heating may initiate a slower reaction at the C-Cl bond.
-
Recommendation: Monitor the reaction closely and stop it once the consumption of the starting material for the first coupling is complete.
-
Data Presentation
The following tables summarize typical conditions for achieving selective cross-coupling at the C-I bond of chloro-iodo-arenes while minimizing dehalogenation. The data is representative and may need to be optimized for your specific substrate and coupling partner.
Table 1: Comparison of Reaction Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition A (High Dehalogenation Risk) | Condition B (Optimized for Selectivity) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Bulky, electron-rich SPhos ligand promotes desired coupling. |
| Base | NaOEt | K₃PO₄ | Weaker inorganic base reduces hydride formation. |
| Solvent | Ethanol/Toluene | Toluene/H₂O | Aprotic solvent minimizes hydride sources. |
| Temperature | 100 °C | 80 °C | Lower temperature disfavors dehalogenation. |
| Hypothetical Yield | 40% Desired Product, 35% Deiodinated | 85% Desired Product, <5% Deiodinated | Optimized conditions favor the desired reaction pathway. |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | High yield of the C-I coupled product. |
| Base | Et₃N or other amine bases | Amine base is standard for Sonogashira. |
| Solvent | THF or DMF | Common solvents for this reaction. |
| Temperature | Room Temperature to 50 °C | Milder temperatures favor selective coupling at the C-I bond. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable bulky phosphine ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways of desired cross-coupling and undesired dehalogenation.
Caption: Stepwise workflow for troubleshooting and minimizing dehalogenation.
Stability and storage conditions for Methyl 2-Chloro-4-iodobenzoate
This guide provides essential information on the stability and storage of Methyl 2-Chloro-4-iodobenzoate, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your research materials.
Troubleshooting Guide
Researchers may encounter issues related to the improper handling and storage of this compound. This section provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or reaction yields. | Degradation of the compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see Storage Conditions FAQ). If degradation is suspected, it is advisable to use a fresh batch of the reagent for subsequent experiments. |
| Contamination of the compound. | Ensure that the compound is handled in a clean and dry environment. Always use clean spatulas and glassware. Store the compound in a tightly sealed container to prevent the ingress of moisture and other atmospheric contaminants. | |
| Discoloration of the compound (e.g., development of a yellowish tint). | Exposure to light. | This compound is light-sensitive.[1][2] Store the compound in an amber or opaque container to protect it from light. Work with the compound in a subdued light environment where possible. |
| Peroxide formation over time. | Periodically test for the presence of peroxides, especially for older stock solutions.[1] If peroxides are detected, appropriate quenching procedures should be followed before use, or the material should be safely discarded. | |
| The compound appears clumpy or has a different consistency. | Absorption of moisture. | Store the compound in a desiccator or a dry, well-ventilated place with the container tightly closed.[1][3] If moisture absorption is suspected, the compound may need to be dried under vacuum, though this should be done with caution and reference to appropriate laboratory procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C (36-46°F).[1] It is crucial to keep the container tightly closed to prevent moisture ingress.[1][4]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is light-sensitive.[1][2] Exposure to light can lead to degradation. It is recommended to store the compound in a light-resistant container, such as an amber vial.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, for optimal stability, it is recommended to store the compound under an inert gas like argon or nitrogen.[1] This helps to prevent degradation from atmospheric components.
Q4: How does the stability of this compound change over time?
A4: While the compound is stable under normal, recommended storage conditions, prolonged storage can increase the risk of degradation, especially if not stored properly.[3] It is good practice to monitor the appearance of the compound and to test for purity if it has been stored for an extended period.
Q5: What are the signs of degradation of this compound?
A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration. For a definitive assessment of purity, analytical techniques like NMR, HPLC, or melting point determination should be employed.
Stability Data Summary
| Condition | Stability | Recommendations |
| Temperature | Stable at recommended 2-8°C.[1] | Avoid exposure to high temperatures. |
| Light | Sensitive to light.[1][2] | Store in a dark or opaque container. |
| Air/Moisture | May be sensitive. | Store in a tightly sealed container in a dry environment.[1][4] Storage under an inert gas is recommended.[1] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Handle the compound in a well-ventilated area, preferably within a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weigh the desired amount of the compound quickly and reseal the container tightly.
-
If stored under an inert atmosphere, ensure the container is purged with the inert gas before resealing.
-
Return the container to the recommended storage conditions promptly after use.
Protocol 2: Preparation of a Stock Solution
-
Determine the desired concentration and volume of the stock solution.
-
Select a suitable, dry solvent in which this compound is soluble.
-
In a fume hood, add the weighed amount of this compound to a volumetric flask.
-
Add a portion of the solvent and gently swirl or sonicate to dissolve the compound completely.
-
Once dissolved, add the solvent to the final volume.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a clean, dry, and appropriately labeled amber glass container for storage.
-
If the solution is to be stored for an extended period, consider flushing the headspace of the container with an inert gas before sealing.
-
Store the stock solution under the recommended conditions (2-8°C, protected from light).
Visual Guides
References
Managing reaction temperatures for Methyl 2-Chloro-4-iodobenzoate protocols
Welcome to the technical support center for protocols involving Methyl 2-Chloro-4-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to reaction temperature management during the synthesis and subsequent reactions of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Sandmeyer reaction of an appropriate aniline precursor.
Question: My reaction yield is very low or non-existent. How can temperature be the cause?
Answer: Temperature is a critical factor, and incorrect temperatures at two key stages are the most common cause of low yield.
-
Diazotization Stage Too Warm: The formation of the diazonium salt from the corresponding aniline (e.g., Methyl 2-amino-4-iodobenzoate) is highly exothermic and the resulting salt is unstable at elevated temperatures. If the temperature rises above the recommended 0-5 °C range, the diazonium salt will rapidly decompose, often liberating nitrogen gas, before it can be used in the next step.[1] This decomposition is often irreversible and is a primary cause of yield loss.
-
Sandmeyer Stage Too Cold: The copper-catalyzed conversion of the diazonium salt to the final product requires a certain activation energy. If the reaction temperature is too low during this step, the reaction rate may be too slow to proceed to completion within a practical timeframe.
Question: I am observing the formation of dark red or brown by-products in my reaction mixture. What is happening?
Answer: The formation of colored impurities is often a sign of side reactions, which are typically promoted by improper temperature control.
-
Decomposition By-products: At temperatures above 5-10 °C, diazonium salts can undergo various side reactions, leading to the formation of phenols (if water is present) and other coupled azo compounds, which are often highly colored.[1][2] Maintaining a temperature between -10 °C and -5 °C is crucial to minimize these side reactions.[2]
-
Violent Decomposition: In uncontrolled scenarios where the temperature rises significantly, the decomposition can become rapid and violent, which is a major safety hazard.[1]
Question: The reaction seems to stall after the initial conversion. Could the temperature profile be the issue?
Answer: Yes, a common protocol involves a two-temperature profile. The initial addition of the diazonium salt to the copper catalyst solution is often done at a lower temperature to control the initial exotherm. Afterward, the reaction mixture may need to be warmed to a higher temperature (e.g., 45 °C or 65 °C) to ensure the reaction goes to completion.[3][4] If this warming step is omitted or the temperature is insufficient, the reaction may stall.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the diazotization step?
A1: The diazotization reaction should be strictly maintained between 0 °C and 5 °C.[1] Some protocols even recommend temperatures as low as -10 °C to -5 °C to ensure the stability of the diazonium salt and prevent the formation of by-products.[2] Exceeding 5 °C can lead to decomposition and significantly lower yields.[1]
Q2: What is the recommended temperature for the Sandmeyer chlorination step?
A2: The optimal temperature for the Sandmeyer reaction itself can vary based on the specific reagents and solvent system. Published procedures show a range from room temperature (20-25 °C) up to 75 °C.[3] A typical procedure involves adding the cold diazonium solution to the copper(I) chloride solution at a controlled temperature (e.g., 25 °C) and then warming the mixture to 45-65 °C to drive the reaction to completion.[3][4]
Q3: How critical is the rate of addition of sodium nitrite during diazotization?
A3: The rate of addition is extremely critical. The reaction is exothermic, so sodium nitrite solution must be added dropwise to the cooled amine-acid mixture. This slow addition allows the cooling bath to dissipate the heat generated, ensuring the internal temperature does not exceed the 0-5 °C limit.[2] A rapid addition will cause a temperature spike, leading to decomposition of the product.
Q4: Are there any specific safety concerns related to temperature management?
A4: Yes. Aryl diazonium salts are notoriously unstable and can be explosive when isolated and dried.[1] For this reason, they are almost always prepared in situ in a cold solution and used immediately. Uncontrolled temperature increases can lead to rapid, exothermic decomposition, posing a significant risk of pressure buildup and explosion.[1] Always use a reliable cooling bath and monitor the internal reaction temperature continuously.
Experimental Protocols & Data
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative synthesis starting from Methyl 2-amino-4-iodobenzoate.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-4-iodobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0 °C using an ice-salt or dry ice/acetone bath. Ensure the internal temperature is stable between 0 °C and 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over approximately 1.5 hours, ensuring the internal temperature never exceeds 5 °C .[2][4]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30-45 minutes at 0-5 °C.[2][4] Keep this solution cold for immediate use in the next step.
Step 2: Sandmeyer Reaction (Chlorination)
-
In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (CuCl, catalytic or stoichiometric amount) in concentrated hydrochloric acid.
-
Cool this solution to the desired initial temperature (e.g., 25 °C).
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Foaming and gas evolution (N₂) will occur. Control the addition rate to manage the reaction rate and temperature.
-
Once the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 45 °C) and hold for several hours (e.g., 6 hours) to ensure the reaction is complete.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Quantitative Data: Temperature Parameters
The following table summarizes key temperature parameters for the synthesis.
| Parameter | Stage | Recommended Temperature Range | Notes |
| Diazotization | Formation of Diazonium Salt | 0 °C to 5 °C[1] | Exceeding this range leads to rapid decomposition and low yield. |
| NaNO₂ Addition | Diazotization | Maintain internal temp < 5 °C[2] | The addition is exothermic and must be controlled. |
| Sandmeyer Reaction | Diazo Group Replacement | 25 °C (initial) then 45 °C (final)[4] | Temperature may vary; some protocols use up to 75 °C.[3] |
Visual Guides
Workflow for Temperature-Controlled Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Selecting the right base for Suzuki coupling of Methyl 2-Chloro-4-iodobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting the appropriate base for the Suzuki coupling of Methyl 2-Chloro-4-iodobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
The base is a critical component in the Suzuki-Miyaura catalytic cycle, and its primary role is to activate the organoboron compound (boronic acid or ester).[1][2] In the absence of a base, the transmetalation step, where the organic group is transferred from boron to the palladium center, does not readily occur.[1][3] The base facilitates this by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which accelerates the rate of transmetalation and, consequently, the overall efficiency of the reaction.[2][4][5]
To visualize this, the key steps of the catalytic cycle are outlined below. The base is essential for the formation of the boronate complex, which is required for the crucial transmetalation step.
Q2: For this compound, which halide reacts first and how does this affect base selection?
For substrates with multiple halide substituents, the site of the reaction is determined by the relative reactivity of the carbon-halide bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > OTf >> Cl.[1][6] Therefore, for this compound, the Suzuki coupling will occur selectively at the carbon-iodine bond. The carbon-chloride bond is significantly less reactive and typically requires more specialized, highly active catalyst systems or harsher conditions to react.[7][8][9]
This high selectivity means your choice of base should be optimized for the coupling of an aryl iodide. Since the aryl chloride is expected to remain intact, conditions do not need to be overly harsh. The primary concern is selecting a base that is effective for the C-I coupling without causing unwanted side reactions, such as hydrolysis of the methyl ester.
Q3: What are the common bases for this reaction, and how do they compare?
A range of inorganic bases is commonly used for Suzuki couplings.[2] The choice depends on the specific substrates, catalyst, and solvent.[2] For a substrate containing a base-sensitive ester group, milder bases are often preferred.
| Base | Class | Relative Strength | Key Considerations & Recommendations |
| K₂CO₃ | Carbonate | Moderate | A very common, effective, and cost-efficient choice. Often used in aqueous/organic solvent mixtures. A good starting point for optimization.[10][11] |
| Na₂CO₃ | Carbonate | Moderate | Similar to K₂CO₃, widely used and effective.[2][10] |
| Cs₂CO₃ | Carbonate | Moderate-Strong | Higher solubility in organic solvents can be advantageous. Often used in more challenging couplings.[2][12] |
| K₃PO₄ | Phosphate | Strong | A strong, non-nucleophilic base. Frequently effective in difficult couplings, including those involving aryl chlorides, but can be used for aryl iodides as well.[10][12] |
| KF | Fluoride | Mild | A mild base that can be particularly useful for substrates with base-labile functional groups, such as esters.[13] |
| NaOH/KOH | Hydroxide | Strong | Very strong bases. Increased risk of methyl ester hydrolysis, especially at elevated temperatures. Generally not recommended as a first choice for this substrate. |
Q4: How can I select the right base and troubleshoot common issues?
Selecting the optimal base often requires screening a few candidates. The following workflow can guide your decision-making and troubleshooting process.
Common Base-Related Issues:
-
Low Yield: If your yield is low, the base may not be strong enough or sufficiently soluble to effectively promote transmetalation.[12] Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃.[10][12] Also, ensure your reagents are pure and the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[12]
-
Ester Hydrolysis: The methyl ester is a base-labile group.[13] If you observe the formation of the corresponding carboxylic acid, your base is too strong or the reaction temperature is too high. Switch to a milder base like potassium fluoride (KF) or try lowering the reaction temperature.[13]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be promoted by the base.[12] Using milder bases like K₃PO₄ or KF under anhydrous conditions can help minimize this issue.[12]
Experimental Protocol
General Protocol for Base Screening in the Suzuki Coupling of this compound
This procedure is a general guideline for coupling with an arylboronic acid and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, KF, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the system is free of oxygen.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Column Chromatography for Methyl 2-Chloro-4-iodobenzoate Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Methyl 2-Chloro-4-iodobenzoate and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives? A1: The most common stationary phase for these types of compounds is silica gel (SiO2).[1] It is a polar adsorbent suitable for separating moderately polar to non-polar aromatic compounds.[2]
Q2: How do I choose the right solvent system (mobile phase)? A2: The ideal solvent system is typically determined by Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common starting point.[1][3] Adjust the ratio of the solvents until the desired compound has an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate, which generally provides the best separation on a column.[4][5]
Q3: What are some typical starting solvent ratios for iodobenzoate derivatives? A3: For compounds with similar structures, common starting points include mixtures of petroleum ether/ethyl acetate (e.g., 10:1) or hexane/diethyl ether (e.g., 8:1).[6][7] See the data summary table below for more examples.
Q4: My compound is not very soluble in the eluent. How should I load it onto the column? A4: If your compound has poor solubility in the chromatography solvent, you should use the "dry loading" method. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry, free-flowing powder to the top of the packed column.[4]
Troubleshooting Guide
Problem 1: I am getting poor separation between my desired compound and impurities.
-
Possible Cause: The polarity of your mobile phase is incorrect.
-
Solution: Optimize your solvent system using TLC. If your compound's Rf value is too high (>0.4), your eluent is too polar; decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[7] If the Rf is too low (<0.2), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[7]
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Possible Cause: The column was packed improperly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without cracks or air bubbles. Tapping the column gently during packing can help settle the silica evenly.[7]
-
-
Possible Cause: The initial sample band was too wide.
-
Solution: Dissolve the sample in the minimum amount of solvent possible before loading it onto the column. A concentrated, narrow starting band leads to better separation.[5]
-
Problem 2: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Your compound is too strongly adsorbed to the silica gel. Gradually and carefully increase the polarity of the eluent. For example, if you are using 9:1 hexane:ethyl acetate, try switching to 4:1 or 1:1. For very polar compounds, a small amount of methanol can be added to the eluent (e.g., 1-10% methanol in dichloromethane).[8]
-
-
Possible Cause: The compound may have decomposed on the silica gel.
-
Solution: See Problem 3.
-
Problem 3: My compound is decomposing on the column, leading to streaking or low recovery.
-
Possible Cause: The compound is sensitive to the acidic nature of standard silica gel.
-
Solution 1: Neutralize the Silica Gel. Pre-wash the packed column with an eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine. This can neutralize the acidic silanol groups.[5]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina.[9]
-
Data Summary: Column Chromatography Conditions for Iodobenzoate Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Ethyl 4-iodobenzoate | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | [7] |
| 4-Chloro-2-iodo-6-methylbenzoic acid | Silica Gel | Hexane / Diethyl Ether (8:1) | [6] |
| Substituted Iodophenyl derivative | Silica Gel | Hexane / Ethyl Acetate (15:1) | [10] |
| 3-(2-iodophenyl)phenol | Silica Gel | Hexane / Ethyl Acetate (3:1) | [10] |
| p-Iodobenzamidyl-dPEG₄-Carboxylic Acid Methyl Ester | Silica Gel | Gradient: 40% EtOAc/Hexanes to 10% MeOH/EtOAc | [11] |
Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock hole. Add a thin (approx. 1 cm) layer of sand on top of the plug.[4]
-
-
Packing the Column (Wet Method):
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a milkshake.
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the silica packs down evenly without air bubbles.[7]
-
Add a final protective layer of sand (approx. 1 cm) on top of the settled silica bed.
-
Wash the packed column by passing 2-3 column volumes of the initial eluent through it, ensuring the solvent level never drops below the top layer of sand.[5]
-
-
Sample Loading:
-
Dissolve your crude this compound derivative in the absolute minimum volume of the eluent or a slightly more polar solvent like dichloromethane.[5]
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer, taking care not to disturb the surface.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop of about 2 inches per minute is often ideal).[5]
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.[4]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.[4]
-
Visualization
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for common column chromatography issues.
Caption: Troubleshooting decision pathway for common chromatography issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Methyl 2-Chloro-4-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-Chloro-4-iodobenzoate. The content addresses specific challenges that may be encountered during experimental work.
Overall Synthesis Workflow
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2-Chloro-4-iodobenzoic acid, which can be achieved through different routes. The second stage is the esterification of this acid to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Chloro-4-iodobenzoic Acid
The primary challenge in this stage is achieving high regioselectivity and yield while managing potential side reactions and impurities. Two common synthetic routes are presented below.
Method A: Direct Iodination of 2-Chlorobenzoic Acid
This method involves the direct electrophilic iodination of 2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
-
Q1: What are the common iodinating agents and catalysts for this reaction? A1: Common methods employ elemental iodine in the presence of an oxidizing agent and a dehydrating agent. Oxidants can include potassium periodate, sodium periodate, or iodic acid.[1] Strong acids like sulfuric acid are often used as both a solvent and a catalyst.[1]
-
Q2: What are the major impurities and byproducts in this method? A2: The main impurities are regioisomers (like 2-chloro-3-iodobenzoic acid or 2-chloro-5-iodobenzoic acid) and di-iodinated products (e.g., 2-chloro-3,5-diiodobenzoic acid).[1] Unreacted starting material, 2-chlorobenzoic acid, can also be present in the crude product.[1]
-
Q3: How can the formation of byproducts be minimized? A3: Precise control of reaction temperature (typically 50-60°C) and the stoichiometry of the iodinating agent is crucial.[1] Slow addition of reagents helps maintain control over the reaction.[1]
-
Q4: What are the challenges in purifying the crude 2-Chloro-4-iodobenzoic acid? A4: The main challenge is separating the desired product from its isomers and di-iodinated byproducts, which often have similar solubility profiles. Purification typically requires multiple recrystallization steps, for instance, using a mixture of acetic acid and water, followed by a hydrocarbon solvent like toluene.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the dehydrating agent is effective in removing water, which can inhibit the reaction.[1] |
| Loss of product during workup. | Optimize the precipitation and crystallization conditions. Cooling the solution slowly to 10°C-20°C can improve crystal formation and recovery.[1] | |
| Poor Purity (High levels of isomers) | Suboptimal reaction conditions favoring other isomers. | Screen different acid catalysts and solvent systems. The choice of solvent can influence the regioselectivity of the iodination. |
| Formation of Di-iodinated Byproducts | Excess iodinating agent or prolonged reaction time. | Use a stoichiometric amount of the iodinating agent and monitor the reaction progress closely using techniques like HPLC to stop the reaction upon completion.[1] |
| Difficult Purification | Isomers and byproducts co-crystallize with the product. | Employ a multi-step recrystallization strategy with different solvent systems. A first purification with an acetic acid/water mixture can be followed by a second with toluene to achieve high purity.[1] |
Experimental Protocol: Iodination of 2-Chlorobenzoic Acid
This protocol is adapted from a similar process for a structural isomer and should be optimized for the target compound.[1]
-
Reaction Setup: In a suitable reactor, create a mixture of 2-chlorobenzoic acid and iodine in a solvent.
-
Iodination: In the presence of an oxidizing agent, heat the reaction mixture to approximately 50-60°C. Slowly add a dehydrating agent to remove water formed during the reaction.
-
Iodine Sublimation: After the initial reaction, heat the mixture further to sublimate any excess iodine, resulting in a suspension containing the crude product.
-
Precipitation: Cool the suspension and slowly add demineralized water to precipitate the crude 2-chloro-4-iodobenzoic acid as a crystalline solid.
-
Filtration and Washing: Filter the crude product, wash it with water, and then a 5% sodium thiosulfate solution to remove residual iodine.[1]
-
Drying: Dry the crude crystalline precipitate under vacuum at 45°C-55°C.
-
Purification: Perform a two-stage recrystallization. First, use a mixture of acetic acid and water. Second, recrystallize the purified product from a hydrocarbon solvent such as toluene to obtain the final product with high purity.[1]
Typical Process Data
| Parameter | Value | Reference |
| Initial Yield (Crude) | 65-68.5% | [1] |
| Purity after 1st Recrystallization | 95.5-98.6% | [1] |
| Final Purity after 2nd Recrystallization | >99.8% | [1] |
| Key Impurities | 2-chloro-3-iodobenzoic acid, 2-chloro-3,5-diiodobenzoic acid | [1] |
Method B: Sandmeyer Reaction
This classic reaction involves the diazotization of an amino group followed by its displacement with iodide. The starting material would be 2-amino-4-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up a Sandmeyer reaction? A1: The main hazard is the instability of the intermediate diazonium salt.[2] These salts can be explosive in a dry, isolated state and are sensitive to shock, friction, and heat.[2] The diazotization reaction is also exothermic and produces nitrogen gas, requiring strict temperature control and adequate reactor venting.[2]
-
Q2: Why is strict temperature control (0-5°C) so critical? A2: Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.[2] Higher temperatures can lead to the formation of phenolic byproducts (e.g., salicylic acid derivatives) through reaction with water, significantly reducing the yield and purity of the desired product.[2]
-
Q3: How can I ensure the diazotization reaction is complete? A3: Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper (which will turn blue-black).[2] This ensures all the starting amine has been converted to the diazonium salt.
-
Q4: What are common issues during the iodide addition step? A4: A vigorous and uncontrolled reaction can occur if the diazonium salt solution is added too quickly to the potassium iodide solution, leading to rapid gas evolution and potential temperature spikes.[2] Poor stirring in a large reactor can create localized "hot spots," accelerating the decomposition of the diazonium salt.[2]
Troubleshooting Guide
Caption: Troubleshooting logic for the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is based on the synthesis of 2-iodobenzoic acid and should be adapted.[2]
-
Amine Suspension: In a reactor equipped for low-temperature reactions, suspend 2-amino-4-chlorobenzoic acid in water and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5°C with vigorous stirring using an ice-salt bath or a suitable cooling system.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it. Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0 and 5°C. Stir for an additional 15 minutes after the addition is complete.
-
Iodide Reaction: In a separate, larger reactor, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
Warming: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.[3]
-
Workup: Collect the crude product by vacuum filtration and wash with cold water. To remove excess iodine, wash the crude product with a cold sodium bisulfite solution, followed by another wash with cold water.[2]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture or toluene, to obtain pure 2-Chloro-4-iodobenzoic acid.[2]
Stage 2: Fischer Esterification
This stage converts the carboxylic acid precursor into the final methyl ester product. The primary challenge is driving the equilibrium reaction to completion.
Frequently Asked Questions (FAQs)
-
Q1: What is the Fischer esterification reaction? A1: It is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is an equilibrium, which can be a challenge during scale-up.[4]
-
Q2: How can the reaction equilibrium be shifted towards the product side for higher yield? A2: There are two main strategies. First, use a large excess of one of the reactants, typically the alcohol (methanol), which can also serve as the solvent.[4] Second, remove water as it is formed, using methods like a Dean-Stark apparatus or by adding a dehydrating agent.
-
Q3: What are the common acid catalysts used? A3: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[4]
-
Q4: How is the product typically purified at scale? A4: After the reaction, the excess methanol is removed under reduced pressure. The crude product is then typically extracted into an organic solvent. The organic layer is washed with an aqueous base (like sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by washing with brine.[5] The final product can then be purified by vacuum distillation or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient catalyst or reaction time. | Increase the amount of acid catalyst or extend the reaction time. Monitor the reaction by TLC or HPLC. |
| Equilibrium not sufficiently shifted. | Use a larger excess of methanol. If feasible for the scale, implement a method for continuous water removal. | |
| Product Decomposition | Reaction temperature is too high. | Optimize the reaction temperature. While heating is required (e.g., reflux), excessive heat can lead to side reactions. |
| Difficult Purification | Presence of unreacted starting acid. | Perform a thorough aqueous workup, washing the organic layer with a sodium bicarbonate solution to remove acidic impurities.[5] |
Experimental Protocol: Fischer Esterification
This protocol is based on a general procedure for methyl ester synthesis.[5]
-
Reaction Setup: In a reactor, add 2-Chloro-4-iodobenzoic acid and a large excess of methanol.
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for several hours until monitoring (e.g., HPLC) shows the reaction is complete.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess methanol by distillation under reduced pressure.
-
Workup: Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with a saturated brine solution.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.
General Scale-Up and Safety Considerations
-
Thermal Management: Both the Sandmeyer reaction and the addition of a strong acid catalyst for esterification are exothermic.[2] Scale-up requires reactors with efficient cooling systems and controlled reagent addition rates to prevent runaway reactions.
-
Material Handling:
-
Diazonium Salts: Never isolate diazonium salts. Always keep them in solution and use them promptly after preparation.[2]
-
Corrosive Reagents: Concentrated acids (sulfuric, hydrochloric) are highly corrosive. Use appropriate personal protective equipment (PPE) and materials of construction for reactors and transfer lines.
-
Iodine: Iodine can cause skin and respiratory irritation. Handle in a well-ventilated area.
-
-
Waste Disposal: The use of strong acids and organic solvents generates hazardous waste that must be disposed of according to environmental regulations. Acidic and basic aqueous layers should be neutralized before disposal.
References
- 1. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-Chloro-4-iodobenzoate. It includes a summary of predicted spectral data, a comparison with related molecules, a standard experimental protocol for acquiring such spectra, and visual aids to understand the molecular structure and spectral correlations. This document is intended to assist in the identification, characterization, and quality control of this compound and its analogues.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on established principles of NMR spectroscopy and by comparing with the experimental data of structurally similar compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.90 | d | ~1.5 | 1H | Ar-H (H-3) |
| ~7.75 | dd | ~8.2, 1.5 | 1H | Ar-H (H-5) |
| ~7.30 | d | ~8.2 | 1H | Ar-H (H-6) |
| ~3.90 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O |
| ~142 | Ar-C (C-4) |
| ~139 | Ar-C (C-5) |
| ~134 | Ar-C (C-2) |
| ~131 | Ar-C (C-3) |
| ~130 | Ar-C (C-1) |
| ~93 | Ar-C (C-6) |
| ~53 | -OCH₃ |
Comparative Spectral Analysis
To provide context, the predicted spectral data for this compound is compared with the experimental data of related, commercially available substituted methyl benzoates.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Substituted Methyl Benzoates in CDCl₃
| Compound | Ar-H (ortho to -COOCH₃) | Ar-H (meta to -COOCH₃) | Ar-H (para to -COOCH₃) | -OCH₃ |
| This compound (Predicted) | ~7.30 (H-6) | ~7.75 (H-5) | - | ~3.90 |
| Methyl benzoate | ~8.03 | ~7.42 | ~7.54 | ~3.91 |
| Methyl 4-chlorobenzoate | ~7.94 | ~7.37 | - | ~3.87 |
| Methyl 4-iodobenzoate | ~7.81 | ~7.75 | - | ~4.38 |
| Methyl 3-chlorobenzoate | ~7.97 (H-2), ~7.90 (H-6) | ~7.48 (H-4) | ~7.34 (H-5) | ~3.89 |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for Substituted Methyl Benzoates in CDCl₃
| Compound | C=O | Ar-C (ipso) | Ar-C (ortho) | Ar-C (meta) | Ar-C (para) | -OCH₃ |
| This compound (Predicted) | ~165 | ~130 | ~134, ~93 | ~139, ~131 | ~142 | ~53 |
| Methyl benzoate | 167.0 | 130.1 | 129.5 | 128.3 | 132.8 | 52.0 |
| Methyl 4-chlorobenzoate | 166.1 | 128.6 | 130.9 | 130.9 | 139.3 | 52.1 |
| Methyl 4-iodobenzoate | 166.4 | 129.7 | 131.2 | 137.6 | 99.9 | 52.2 |
| Methyl 3-chlorobenzoate | 165.7 | 131.8 | 129.6, 132.8 | 127.6, 134.3 | 129.6 | 52.3 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is outlined below.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Lock the instrument onto the deuterium signal of the CDCl₃ solvent.
-
Optimize the magnetic field homogeneity by shimming the sample.
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Spectroscopy:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Typical acquisition parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals in the ¹H NMR spectrum.
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for NMR spectrum acquisition and analysis.
A Comparative Analysis of the Reactivity of Methyl 2-Chloro-4-iodobenzoate in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, dihalobenzoates serve as versatile and highly valuable building blocks. Their utility stems from the presence of two halogen atoms, which can be selectively functionalized to construct complex molecular architectures. Among these, Methyl 2-Chloro-4-iodobenzoate stands out due to the distinct reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This guide provides an objective comparison of the reactivity of this compound against other dihalobenzoates, supported by established chemical principles and experimental data for key palladium-catalyzed cross-coupling reactions.
Theoretical Comparison of Reactivity: The Halogen Effect
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step, where the aryl halide reacts with a palladium(0) complex.[1][2] The propensity for this reaction to occur follows the general trend: I > Br > Cl > F.[1] This trend is dictated by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition.
For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the palladium catalyst will selectively insert into the C-I bond under standard cross-coupling conditions, leaving the C-Cl bond intact for potential subsequent transformations. The ester group, being electron-withdrawing, further activates the aromatic ring towards oxidative addition.[3] This differential reactivity is the cornerstone of its utility, enabling regioselective and sequential cross-coupling strategies.
Data Presentation: Reactivity in Key Cross-Coupling Reactions
The following table summarizes the expected relative performance of this compound and its analogues in pivotal palladium-catalyzed cross-coupling reactions. The data is synthesized from established principles and literature reports on similar substrates.[4]
| Substrate | Reaction Type | Relative Reactivity (C-I vs. C-Cl) | Typical Reaction Time (at C-I) | Typical Yield (at C-I) | Notes |
| This compound | Suzuki-Miyaura | Very High (I >> Cl) | 1 - 8 hours | > 90% | Excellent selectivity for the C-I bond. The C-Cl bond requires more forcing conditions (higher temp, stronger ligands) to react.[4] |
| This compound | Sonogashira | Very High (I >> Cl) | 1 - 6 hours | > 90% | Highly efficient coupling at the C-I position, often at or near room temperature.[4][5] The C-Cl bond is generally unreactive under these conditions. |
| This compound | Buchwald-Hartwig | Very High (I >> Cl) | 2 - 12 hours | 85 - 95% | Selective amination at the iodine-substituted position is readily achieved with a variety of amines.[6][7] |
| Methyl 2,4-dichlorobenzoate | Suzuki-Miyaura | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling at either C-Cl bond.[4] |
| Methyl 2-Bromo-4-iodobenzoate | Suzuki-Miyaura | High (I > Br) | 1 - 6 hours (at C-I) | > 90% | Selective coupling at the C-I bond is possible, but achieving high selectivity over the C-Br bond can require careful optimization of conditions. |
Experimental Protocols
Detailed methodologies for key selective cross-coupling reactions using this compound are provided below.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-4 (iodo) position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 solvent mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-chloro-4-arylbenzoate.
Protocol 2: Selective Sonogashira Coupling
This protocol details the palladium/copper co-catalyzed coupling of a terminal alkyne at the C-4 (iodo) position.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the methyl 2-chloro-4-alkynylbenzoate product.
Visualization of Reaction Mechanisms
The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and the selective reactivity of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Methyl 2-Chloro-4-iodobenzoate: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 2-Chloro-4-iodobenzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
Performance Comparison: HPLC, GC, and qNMR
The choice of analytical technique for purity assessment is often a balance between the required accuracy, sensitivity, throughput, and the nature of the analyte and its potential impurities. Below is a summary of the performance of HPLC, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Application | Quantitative analysis of purity and impurities. | Quantitative analysis of volatile impurities and the main component. | Absolute quantification of purity without a specific reference standard. |
| Typical Column | C18, 5 µm, 4.6 x 150 mm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm | Not applicable |
| Detectors | UV-Vis, Diode Array (DAD) | Flame Ionization (FID), Mass Spectrometry (MS) | NMR detector |
| Sample Derivatization | Not typically required. | May be required for non-volatile impurities. | Not required. |
| Resolution | High | Very High | Moderate |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Throughput | High | High | Low to Moderate |
| Key Advantages | Versatile for a wide range of compounds, high resolution and sensitivity. | Excellent for volatile compounds, high separation efficiency. | Primary method, highly accurate and precise, no specific reference standard needed.[1][2] |
| Limitations | Requires reference standards for impurity identification, solvent consumption. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the recommended HPLC method and a viable GC alternative are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Recommended Method: Reversed-Phase HPLC
This method is adapted from a standard protocol for the closely related compound, Methyl 2-iodobenzoate, and is suitable for the separation of this compound from its potential process-related impurities.[3]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 50 50 15 10 90 20 10 90 21 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds and can be used to assess the purity of this compound, particularly for identifying volatile impurities.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with dichloromethane in a volumetric flask.
Potential Impurities
The synthesis of this compound can introduce several potential impurities. Common synthesis routes, such as the esterification of 2-chloro-4-iodobenzoic acid or the diazotization of a corresponding aniline derivative, can lead to the following impurities:
-
Unreacted Starting Materials: 2-Chloro-4-iodobenzoic acid, methanol.
-
Isomeric Byproducts: Methyl 3-chloro-4-iodobenzoate, Methyl 2-chloro-5-iodobenzoate, etc.
-
Related Substances: Impurities arising from the starting materials used in the synthesis of 2-chloro-4-iodobenzoic acid.
The developed HPLC method should be capable of separating the main peak of this compound from these and other potential impurities.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship in selecting an appropriate analytical method.
Workflow for HPLC Purity Analysis.
Decision logic for selecting a purity analysis method.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 2-Chloro-4-iodobenzoate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-Chloro-4-iodobenzoate with the experimentally observed fragmentation of a structurally related analogue, Methyl 2-chlorobenzoate. Furthermore, we explore alternative analytical methodologies, such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), which can offer complementary information for the comprehensive characterization of such halogenated aromatic compounds.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be governed by the established principles of mass spectrometry for aromatic and halogenated compounds. The presence of three key functionalities—a methyl ester group, a chlorine atom, and an iodine atom—will dictate the primary fragmentation pathways.
The initial ionization event will generate a molecular ion peak ([M]⁺•). Due to the presence of chlorine, an isotopic peak at M+2 in an approximate 3:1 ratio to the molecular ion is expected for fragments containing chlorine.[1][2] The iodine atom, being monoisotopic, will not contribute to an M+2 peak but its presence will be marked by a significant mass.[3]
Key predicted fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the entire ester group (-COOCH₃): This would result in a halogenated benzene radical cation.
-
Loss of the halogen atoms: The carbon-iodine bond is weaker than the carbon-chlorine bond and is therefore more likely to cleave first, leading to the loss of an iodine radical (I•).[4][5] Subsequent loss of the chlorine radical (Cl•) is also possible.[1][6]
-
Fragmentation of the aromatic ring: Following the initial losses, the resulting benzoyl or phenyl cations can undergo further fragmentation, typically involving the loss of carbon monoxide (CO) or acetylene (C₂H₂).[6]
Comparative Analysis: this compound vs. Methyl 2-chlorobenzoate
To provide a tangible comparison, the predicted fragmentation data for this compound is presented alongside the known fragmentation data for Methyl 2-chlorobenzoate, sourced from the NIST Mass Spectrometry Data Center.[7][8][9] This comparison highlights the influence of the iodine substituent on the fragmentation pattern.
| m/z | Predicted Relative Abundance (this compound) | Known Relative Abundance (Methyl 2-chlorobenzoate) | Proposed Fragment Ion (this compound) | Proposed Fragment Ion (Methyl 2-chlorobenzoate) |
| 296 | Moderate | - | [C₈H₆ClIO₂]⁺• (Molecular Ion) | - |
| 298 | Low | - | [C₈H₆³⁷ClIO₂]⁺• (M+2 Isotope) | - |
| 265 | High | - | [C₇H₃ClIO]⁺ | - |
| 237 | Moderate | - | [C₇H₃IO]⁺ | - |
| 170 | - | Moderate | - | [C₈H₇ClO₂]⁺• (Molecular Ion) |
| 172 | - | Low | - | [C₈H₇³⁷ClO₂]⁺• (M+2 Isotope) |
| 139 | Low | High | [C₇H₄ClO]⁺ | [C₇H₄ClO]⁺ |
| 141 | Very Low | Moderate | [C₇H₄³⁷ClO]⁺ | [C₇H₄³⁷ClO]⁺ |
| 111 | Moderate | Moderate | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ |
| 113 | Low | Low | [C₆H₄³⁷Cl]⁺ | [C₆H₄³⁷Cl]⁺ |
| 75 | Low | Moderate | [C₆H₃]⁺ | [C₆H₃]⁺ |
Note: The predicted relative abundances are qualitative estimates based on general fragmentation principles.
The comparison illustrates that while some common fragments arising from the chlorinated benzoyl moiety are expected (e.g., m/z 139, 111), the presence of iodine in this compound introduces unique and higher mass fragments. The initial loss of the iodine atom is a significant competing fragmentation pathway that is absent in Methyl 2-chlorobenzoate.
Visualizing the Fragmentation Pathway
To further elucidate the predicted fragmentation of this compound, a fragmentation pathway diagram is presented below.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Halogenated Aromatic Compounds
This protocol outlines a standard procedure for the analysis of compounds like this compound using GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10 µg/mL.[10]
-
Ensure the sample is free of non-volatile residues. If necessary, filter the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.
-
Analyze the isotopic patterns for chlorine-containing fragments.
Alternative Analytical Approaches
While GC-MS with EI is a powerful tool for volatile and thermally stable compounds, alternative techniques can provide advantages for a broader range of molecules, including those that are less volatile or thermally labile.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is highly advantageous for confirming the molecular weight of a compound.[11][12] For halogenated compounds, ESI can be particularly useful in negative ion mode, where adducts with anions like formate or chloride can be formed, enhancing sensitivity and selectivity.[13][14]
Advantages of LC-ESI-MS:
-
Reduced Fragmentation: Provides clear molecular weight information.
-
Suitability for a Wider Range of Compounds: Applicable to polar, non-volatile, and thermally labile molecules.[15]
-
High Sensitivity: Can achieve very low detection limits.
-
Versatility in Ionization: Can be operated in both positive and negative ion modes to suit the analyte's properties.
General LC-ESI-MS Protocol for Small Organic Molecules
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µg/mL.[16]
-
Filter the sample solution through a 0.22 µm syringe filter.
2. LC-ESI-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of A, ramping to a high percentage of B to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
ESI Source Conditions:
-
Ionization Mode: Positive and/or Negative.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Scan Range: m/z 100-1000.
3. Data Analysis:
-
Identify the pseudomolecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Induce in-source fragmentation by increasing the fragmentor voltage to obtain structural information if needed.[13]
References
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 8. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 9. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Substituted Benzoates
A detailed analysis of the single-crystal X-ray diffraction data of Methyl 2-hydroxy-4-iodobenzoate and a comparative overview with related halogenated benzoate derivatives.
For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these structures, providing invaluable insights into intermolecular interactions, polymorphism, and crystal packing. This guide presents the crystallographic data for Methyl 2-hydroxy-4-iodobenzoate and offers a comparative perspective against other halogenated methyl benzoates, highlighting the influence of substituent changes on the resulting crystal lattice.
While the specific crystallographic data for Methyl 2-Chloro-4-iodobenzoate is not publicly available, the closely related compound, Methyl 2-hydroxy-4-iodobenzoate, provides a robust case study. The substitution of a chloro group with a hydroxyl group offers an excellent opportunity to explore the impact of hydrogen bonding on crystal packing. For a broader comparison, we will also consider the structural implications of altering the halogen substituent, referencing data for similar iodinated and chlorinated benzoate esters.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Methyl 2-hydroxy-4-iodobenzoate. A comparative analysis with a hypothetical alternative, "Alternative Halogenated Benzoate," is included to illustrate the variations in crystal structure that can arise from subtle molecular modifications.
| Parameter | Methyl 2-hydroxy-4-iodobenzoate[1] | Alternative Halogenated Benzoate (Illustrative) |
| Chemical Formula | C₈H₇IO₃ | C₈H₇ClO₂ |
| Formula Weight | 278.04 | 170.59 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 4.3286 (8) | 10.123 |
| b (Å) | 21.334 (4) | 5.432 |
| c (Å) | 9.2941 (16) | 13.567 |
| α (°) | 90 | 90 |
| β (°) | 93.744 (4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 856.4 (3) | 744.9 |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 2.153 | 1.520 |
| Absorption Coefficient (mm⁻¹) | 3.70 | 0.45 |
| R-factor (%) | 4.5 | 5.2 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like Methyl 2-hydroxy-4-iodobenzoate typically follows a standardized experimental workflow.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For Methyl 2-hydroxy-4-iodobenzoate, single crystals were obtained by the slow evaporation of a benzene solution. A saturated solution of the compound was prepared and left undisturbed in a lightly covered vial, allowing for the gradual formation of well-ordered crystals over several days.
Data Collection
A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final R-factor is a measure of the agreement between the calculated and observed structure factors.
Visualizing the Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
The crystallographic data of Methyl 2-hydroxy-4-iodobenzoate reveals a monoclinic crystal system, with the molecules packed in a layered structure influenced by intermolecular hydrogen bonding. In contrast, a hypothetical non-hydroxylated analogue might be expected to adopt a different packing arrangement, potentially in a higher symmetry space group, due to the absence of strong hydrogen bond donors. The presence and position of heavy atoms like iodine significantly impact the absorption coefficient and can be advantageous for structure solution. This comparative guide underscores the critical role of substituent effects in determining the solid-state architecture of small organic molecules, information that is vital for the rational design of new materials and pharmaceutical compounds.
References
A Comparative Guide to Catalysts for Coupling Reactions of Methyl 2-Chloro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science, the selective functionalization of aromatic rings is of paramount importance. Methyl 2-chloro-4-iodobenzoate is a valuable building block, featuring two distinct halogen atoms that allow for selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, with the C-I bond being substantially more reactive, enables chemoselective functionalization at the 4-position.[1] This guide provides a comparative overview of various palladium-based catalyst systems for several key cross-coupling reactions at the C-I bond of this compound.
The general trend for halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This allows for selective reactions on molecules with multiple different halogen substituents.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of various catalyst systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions. The data has been compiled from studies on this compound and closely related substrates, such as other aryl iodides. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with this in mind.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-100 | 2-4 | High |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 12-24 | ~85-95 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | ~85-95 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N/DMF | DMF | 60 | 8 | ~92 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2 | >90 |
| Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 60 | 12 | ~78 |
Table 3: Heck Coupling of this compound with Alkenes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 4 | >95 |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 12 | ~90 |
| Pd(P(t-Bu)₃)₂ | Et₃N | Water with TPGS-750-M | RT | 12-24 | High |
| Pd/C | Et₃N / Na₂CO₃ | NMP | 140 | 6 | ~85-95 |
Table 4: Buchwald-Hartwig Amination of this compound
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6-18 | ~80-95 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 4-12 | High |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 4-12 | High |
| [(CyPF-tBu)PdCl₂] | NaOtBu | Toluene | 100 | 2-6 | >90 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
1. Suzuki-Miyaura Coupling Protocol [3][4]
To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1:1 mixture of toluene, ethanol, and water) are then added. The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Sonogashira Coupling Protocol [5]
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv) are added via syringe. The terminal alkyne (1.1 equiv) is then added dropwise. The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite to remove the catalyst residues. The filtrate is washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
3. Heck Reaction Protocol [6][7]
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%) if required. Anhydrous solvent (e.g., DMF or NMP) is added, followed by the base (e.g., triethylamine, 1.5 equiv) and the alkene (1.2 equiv). The vessel is sealed and the mixture is heated to 100-140 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
4. Buchwald-Hartwig Amination Protocol [8][9][10]
An oven-dried Schlenk tube is charged with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv). The tube is evacuated and backfilled with argon. The amine (1.2 equiv) and anhydrous solvent (e.g., toluene or dioxane) are added. The tube is sealed and the reaction mixture is heated in an oil bath at 80-110 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is concentrated and the residue is purified by flash chromatography to afford the desired N-aryl amine.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship for comparing catalyst performance in different coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Decisive Advantage: Why Methyl 2-Chloro-4-iodobenzoate Outperforms its Bromo Analogue in Modern Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery—the selection between structurally similar aryl halides can have profound implications. This guide provides an objective, data-driven comparison of Methyl 2-Chloro-4-iodobenzoate and its bromo analogue, Methyl 2-Chloro-4-bromobenzoate, demonstrating the clear advantages offered by the iodo-substituted compound in key synthetic transformations.
The superior performance of this compound stems from fundamental principles of chemical reactivity. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond, leading to a significantly lower activation energy for the oxidative addition. This translates to faster reaction rates, the ability to use milder reaction conditions, and often, higher yields of the desired product.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While a direct head-to-head experimental comparison of this compound and its bromo analogue under identical conditions is not extensively documented in a single study, a wealth of data on analogous aryl iodides and bromides allows for a robust and predictive comparison. The following tables summarize the expected performance differences in three of the most pivotal cross-coupling reactions in pharmaceutical synthesis.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron compound, is a workhorse in medicinal chemistry. The enhanced reactivity of the C-I bond allows for more efficient coupling, often at lower temperatures and with lower catalyst loadings.
| Feature | This compound (Expected) | Methyl 2-Chloro-4-bromobenzoate (Expected) |
| Relative Reaction Rate | Very High | High |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Typical Yield | > 90% | 70 - 90% |
| Reaction Conditions | Often proceeds at or near room temperature. | Generally requires elevated temperatures (e.g., 80-100 °C). |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to a wide range of linear and conjugated systems. The iodo analogue is expected to exhibit significantly faster reaction kinetics.
| Feature | This compound (Expected) | Methyl 2-Chloro-4-bromobenzoate (Expected) |
| Relative Reaction Rate | Very High | Moderate |
| Typical Reaction Time | 0.5 - 4 hours | 8 - 16 hours |
| Typical Yield | > 95% | 60 - 85% |
| Catalyst Loading | Can often be performed with lower catalyst loading. | May require higher catalyst loading or more active catalysts. |
Table 3: Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. The higher reactivity of the iodo compound is particularly advantageous in this transformation, leading to cleaner reactions and higher throughput.
| Feature | This compound (Expected) | Methyl 2-Chloro-4-bromobenzoate (Expected) |
| Relative Reaction Rate | Very High | High |
| Typical Reaction Time | 0.5 - 4 hours | 4 - 12 hours |
| Typical Yield | > 95% | 80 - 95% |
| Side Reactions | Generally lower incidence of side reactions. | More prone to side reactions at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification of the corresponding carboxylic acid.
Materials:
-
2-Chloro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-4-iodobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of Methyl 2-Chloro-4-bromobenzoate
A similar esterification procedure is used for the bromo analogue.
Materials:
-
2-Chloro-4-bromobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-bromobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Redissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.[1]
-
Purify as needed.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for both the iodo and bromo substrates.
Materials:
-
Methyl 2-chloro-4-halobenzoate (iodo or bromo)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Advantage: Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams visualize the fundamental reactivity differences and a typical experimental workflow.
Caption: Reactivity comparison in the rate-determining oxidative addition step.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The evidence strongly supports the selection of this compound over its bromo analogue for researchers aiming to optimize palladium-catalyzed cross-coupling reactions. The inherent reactivity of the carbon-iodine bond facilitates faster, more efficient, and often higher-yielding transformations under milder conditions. This advantage is not merely theoretical but has practical implications for accelerating drug discovery programs and developing robust synthetic routes. While the bromo analogue remains a viable and sometimes more cost-effective option, the iodo-substituted compound provides a clear performance benefit that can be a deciding factor in the successful and timely execution of complex synthetic campaigns.
References
A Comparative Guide to Validating Products from Methyl 2-Chloro-4-iodobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-4-iodobenzoate is a versatile starting material in organic synthesis, offering multiple reaction sites for creating diverse molecular architectures. Its utility is prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1][2] The distinct reactivity of the carbon-iodine bond over the carbon-chlorine bond allows for selective functionalization, making it a valuable building block. This guide provides a comparative overview of common reactions, detailed experimental protocols, and a systematic workflow for the structural validation of the resulting products.
Comparative Performance of Key Reactions
The primary reaction pathways for this compound involve palladium-catalyzed cross-coupling at the highly reactive C-I bond.[3][4] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are routinely employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6] The choice of reaction is dictated by the desired final product, with each method offering distinct advantages and requiring specific catalytic systems.
Below is a summary of typical conditions and expected yields for these transformations. Note that yields are highly dependent on the specific coupling partner, ligand, and precise reaction conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 | 75-95% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | 25-60 | 70-90% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | 65-88% |
Table 1: Comparison of Common Cross-Coupling Reactions.
Reaction Pathways Overview
The selective functionalization of this compound is a key strategic consideration. The greater reactivity of the C-I bond allows for initial coupling at the C4 position, leaving the C-Cl bond intact for potential subsequent transformations.
Experimental Protocols & Structural Validation
Rigorous structural validation is paramount to ensure the identity and purity of synthesized compounds. This involves a systematic workflow from purification to spectroscopic analysis.
General Workflow for Product Validation
The process begins after the reaction is complete, proceeding from crude product to a fully characterized, validated structure.
Detailed Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling This protocol outlines a typical procedure for coupling an aryl boronic acid with this compound.[3]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the aryl boronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 3:1:1). To this mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
2. General Protocol for Copper-Free Sonogashira Coupling This method is used for coupling terminal alkynes.[7][8]
-
Reaction Setup: To a flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic phase and remove the solvent in vacuo.
-
Purification: Purify the residue via column chromatography.
3. General Protocol for Buchwald-Hartwig Amination This protocol facilitates the formation of a C-N bond with a primary or secondary amine.[5][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), a strong, non-nucleophilic base like NaOt-Bu (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.04 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.08 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Spectroscopic Data for Structural Validation
The definitive validation of the product's structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]
Example: Validation of Methyl 2-chloro-4-(phenylethynyl)benzoate
| Technique | Expected Observations |
| ¹H NMR | - Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. - A characteristic singlet for the methyl ester protons (~3.9 ppm). - Disappearance of the simple aromatic pattern of the starting material, replaced by a more complex pattern consistent with the trisubstituted product. |
| ¹³C NMR | - Appearance of two new signals for the alkyne carbons (~88-95 ppm). - Appearance of new signals for the carbons of the phenyl group. - The carbonyl carbon of the ester should remain present (~165 ppm).[11] |
| HRMS (High-Resolution Mass Spec.) | - The observed m/z value for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated exact mass for the proposed structure (C₁₆H₁₁ClO₂) within a narrow tolerance (e.g., < 5 ppm). |
| IR (Infrared Spectroscopy) | - Presence of a C≡C stretch (~2200-2230 cm⁻¹), which is absent in the starting material. - A strong C=O stretch for the ester group (~1720-1740 cm⁻¹). |
Table 2: Expected Spectroscopic Data for a Representative Sonogashira Product.
By comparing the outcomes of different synthetic routes and employing a rigorous, systematic approach to purification and structural elucidation, researchers can confidently synthesize and validate novel compounds derived from this compound for applications in drug discovery and beyond.
References
- 1. m.youtube.com [m.youtube.com]
- 2. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. aiinmr.com [aiinmr.com]
A Comparative Kinetic Analysis of Methyl 2-Chloro-4-iodobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of dihalogenated aromatic compounds is a critical strategy for the efficient construction of complex molecular architectures. Methyl 2-chloro-4-iodobenzoate presents a valuable scaffold, offering two distinct reactive sites for sequential cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective transformations, a feature of paramount importance in the synthesis of pharmaceutical intermediates and advanced materials. This guide provides a comparative analysis of the kinetic performance of substrates analogous to this compound in key palladium-catalyzed cross-coupling reactions, offering insights into expected reactivity and providing a foundation for reaction optimization.
The enhanced reactivity of aryl iodides over their chloro counterparts is a well-established principle in cross-coupling chemistry, primarily governed by the bond dissociation energies (C-I < C-Br < C-Cl). This inherent difference dictates the facility of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, reactions involving the C-I bond of this compound are expected to proceed at significantly faster rates and under milder conditions than those involving the C-Cl bond.
Comparative Kinetic Performance
While specific kinetic data for this compound is not extensively documented under a unified set of conditions, a clear qualitative and semi-quantitative trend can be extrapolated from studies on analogous methyl 2-halobenzoates. The following tables summarize the expected relative performance of the iodo- and chloro- functionalities in pivotal cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an aryl halide, demonstrates a pronounced reactivity difference between the C-I and C-Cl bonds.
| Substrate Moiety | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 4-iodobenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures. |
| Methyl 2-chlorobenzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling. |
Table 2: Heck Coupling
The Heck reaction couples aryl halides with alkenes. The nature of the halide profoundly impacts the reaction kinetics.
| Substrate Moiety | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 4-iodobenzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-chlorobenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions. |
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, with reactivity being critically dependent on the aryl halide.
| Substrate Moiety | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 4-iodobenzoate | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature. |
| Methyl 2-chlorobenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Experimental Protocols
Accurate kinetic analysis of cross-coupling reactions is essential for optimizing reaction conditions and understanding reaction mechanisms. Below are generalized protocols for performing and monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira reactions.
General Protocol for Kinetic Analysis of Cross-Coupling Reactions
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., this compound, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any necessary ligands.
-
Reagent Addition: Add the appropriate solvent, the coupling partner (e.g., boronic acid, alkene, or alkyne, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Et₃N, 2.0 equiv.).
-
Initiation and Monitoring: Place the flask in a pre-heated oil bath to initiate the reaction. At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Analysis: Quench each aliquot with a suitable solution to stop the reaction. Analyze the composition of the quenched mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.
Specific Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (e.g., Methyl 4-iodobenzoate, 1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), followed by the solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water).
Benchmarking the Efficiency of Methyl 2-Chloro-4-iodobenzoate in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of appropriate building blocks is paramount to optimizing reaction efficiency, yield, and overall cost-effectiveness. Methyl 2-chloro-4-iodobenzoate is a versatile intermediate frequently employed in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance against other halogenated benzoate alternatives, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of Halogen Substitution in Reactivity
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is heavily influenced by the nature of the halogen substituent on the aromatic ring. The reactivity of the aryl halide is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity follows the order: I > Br > Cl.[1] This trend is a consequence of the C-I bond being the weakest, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, aryl iodides typically react under milder conditions and often provide higher yields in shorter reaction times compared to their bromo and chloro counterparts.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following data, compiled from various sources, illustrates the comparative efficiency of different halobenzoates in this reaction. While specific data for this compound is limited in publicly available literature, the performance of analogous compounds provides a strong basis for comparison.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-bromo-4-chlorobenzoate | (4-methoxyphenyl)boronic acid | Pd(acac)₂ / cataCXium A | Anisole | 80 | - | 65 | [2] |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-24 | 94 | [3] |
| Ethyl 4-iodobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-24 | 92 | [3] |
| Hexyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | - | 2 | 92 | [4] |
| Hexyl 4-chlorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | - | 8 | 45 | [4] |
| Hexyl 4-chlorobenzoate | Phenylboronic acid | Specialized Catalyst* | - | - | 4 | 85 | [4] |
*Specialized catalysts often involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the coupling of less reactive aryl chlorides.[4]
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, yielding valuable arylalkyne intermediates. The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this transformation.[5]
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(0)-PMMA / Et₃N | Water | 80 | - | >95 | [6] |
| Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Amine | Various | RT - Elevated | - | Good to Excellent | [7] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Amine | Various | Elevated | - | Moderate to Good | [7] |
| Aryl Chlorides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Amine | Various | High Temp. | - | Low to Moderate | [7] |
| 4-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu | - | - | - | High | [8] |
| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl / TMP | DMSO | RT | 2-18 | 52-92 | [9] |
Experimental Protocols
Below are detailed, generalized methodologies for performing Suzuki-Miyaura and Sonogashira coupling reactions. These protocols serve as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Under a positive pressure of the inert gas, add the degassed solvent.[10]
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[10]
-
Add the palladium catalyst.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Sonogashira Coupling Protocol
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura and Sonogashira reactions, along with a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Theoretical vs. Experimental Yield in the Synthesis of Methyl 2-Chloro-4-iodobenzoate
For researchers and professionals in the fields of organic synthesis and drug development, a thorough understanding of reaction yields is paramount for process optimization, cost-effectiveness, and scalability. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of Methyl 2-Chloro-4-iodobenzoate, a key intermediate in various synthetic pathways. The synthesis is achieved via a classic Fischer esterification of 2-Chloro-4-iodobenzoic acid with methanol, catalyzed by sulfuric acid.
Data Presentation: Yield Comparison
The following table summarizes the key quantitative data for the synthesis of this compound, based on the detailed experimental protocol provided in the subsequent section. This allows for a direct comparison between the calculated theoretical maximum and a representative experimental outcome.
| Parameter | 2-Chloro-4-iodobenzoic Acid (Starting Material) | Methanol (Reagent) | This compound (Product) |
| Molecular Weight ( g/mol ) | 282.46[1][2] | 32.04[3][4][5][6] | 296.49[7][8] |
| Initial Quantity (g) | 10.0 | 23.7 | N/A |
| Initial Quantity (mL) | N/A | 30.0 | N/A |
| Initial Moles | 0.0354 | 0.740 | N/A |
| Stoichiometric Ratio | 1 | 1 | 1 |
| Limiting Reagent | Yes | No | N/A |
| Theoretical Yield (moles) | N/A | N/A | 0.0354 |
| Theoretical Yield (g) | N/A | N/A | 10.50 |
| Hypothetical Experimental Yield (g) | N/A | N/A | 8.93 |
| Percent Yield (%) | N/A | N/A | 85.0% |
Experimental Protocols
The synthesis of this compound is performed via a Fischer esterification reaction. The following protocol outlines the detailed methodology.
Materials:
-
2-Chloro-4-iodobenzoic acid (10.0 g, 0.0354 mol)
-
Methanol (30.0 mL, 0.740 mol)
-
Concentrated Sulfuric Acid (2.0 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-Chloro-4-iodobenzoic acid (10.0 g) is dissolved in methanol (30.0 mL).
-
Catalyst Addition: While stirring, concentrated sulfuric acid (2.0 mL) is slowly added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether (50 mL) and transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.
Visualizing the Process and Influencing Factors
To better illustrate the experimental process and the factors that contribute to the difference between theoretical and experimental yields, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Methanol - Wikipedia [en.wikipedia.org]
- 4. Methanol | Structure, Density & Molar Mass - Lesson | Study.com [study.com]
- 5. Methyl Alcohol [webbook.nist.gov]
- 6. webqc.org [webqc.org]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-Chloro-4-iodobenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 2-Chloro-4-iodobenzoate (CAS No. 156573-32-9), a halogenated aromatic ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on available safety data for the compound and its isomers, it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
As a halogenated organic compound, it is also considered hazardous to the environment and requires special disposal considerations to prevent contamination.
Quantitative Hazard Data
| Parameter | Data | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | Supplier Data |
| Signal Word | Warning | Supplier Data |
| Pictograms | GHS07 (Exclamation Mark) | Inferred |
| CAS Number | 156573-32-9 | ChemicalBook |
| Molecular Formula | C₈H₆ClIO₂ | ChemicalBook |
| Molecular Weight | 296.49 g/mol | ChemicalBook |
Experimental Protocol: Disposal Procedure
The following protocol outlines the mandatory step-by-step process for the disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully buttoned lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles or a face shield to protect against splashes.
-
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams.
-
Designate a specific, compatible waste container for "Halogenated Organic Waste." This container should be made of a material that will not react with the chemical, such as glass or polyethylene.
-
The container must be in good condition with a secure, leak-proof screw-top cap.
3. Labeling of Waste Container:
-
Properly label the waste container before adding any waste.
-
The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
- The date when the first waste was added.
- The name and contact information of the generating laboratory or personnel.
4. Waste Accumulation:
-
Carefully transfer the waste this compound into the designated container.
-
Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion.
-
Keep the container securely closed at all times, except when adding waste.
5. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the SAA is located away from incompatible materials, such as strong oxidizing agents, acids, and bases.
6. Arranging for Disposal:
-
Once the waste container is full or the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the sink or in regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EH&S office directly.
7. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the "Halogenated Organic Waste" container.
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glassware or plastic waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling Methyl 2-Chloro-4-iodobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-Chloro-4-iodobenzoate (CAS No. 156573-32-9) was not located. The following guidance is synthesized from the safety profiles of structurally similar compounds, including Methyl 4-iodobenzoate, Methyl 2-iodobenzoate, and Methyl 4-chloro-2-iodobenzoate, as well as established best practices for handling halogenated aromatic compounds. Researchers must exercise caution and should consult any available supplier-specific information before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][2][3][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or for large-scale use, a NIOSH/MSHA approved respirator with a particle filter is recommended. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3][6] |
Operational and Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
Handling and Use:
-
Preparation: All handling of this compound should be performed within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Weighing and Transfer:
-
Wear all required PPE before handling the compound.
-
Carefully weigh the required amount of the solid compound, avoiding the generation of dust.
-
Use appropriate tools for transfer to minimize the risk of spills.
-
-
Reaction Setup:
-
When setting up a reaction, ensure all glassware is clean and dry.
-
Add the compound to the reaction vessel within the fume hood.
-
If dissolving in a solvent, add the solvent slowly to prevent splashing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert substance like sand or vermiculite.[2]
-
Sweep up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1]
-
Avoid creating dust during the cleanup process.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including contaminated consumables and rinsates from glassware, should be collected in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[8][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[6] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Methyl 2-iodobenzoate(610-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
